molecular formula C6H12ClNO B2545281 3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride CAS No. 2567503-64-2

3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride

Cat. No.: B2545281
CAS No.: 2567503-64-2
M. Wt: 149.62
InChI Key: RZJUVBZXWANUSE-UHFFFAOYSA-N
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Description

3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO and its molecular weight is 149.62. The purity is usually 95%.
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Properties

IUPAC Name

3-oxa-6-azabicyclo[3.2.1]octane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-5-2-7-6(1)4-8-3-5;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJUVBZXWANUSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1COC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride structural isomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Isomers of 3-Oxa-6-azabicyclo[3.2.1]octane Hydrochloride for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-Oxa-6-azabicyclo[3.2.1]octane scaffold is a privileged heterocyclic motif in medicinal chemistry, offering a rigid three-dimensional structure that is amenable to diverse functionalization. Its isomers represent a rich, yet complex, chemical space with significant potential for nuanced pharmacological activity. This guide provides a comprehensive exploration of the structural isomerism of 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride. We will delve into the constitutional and stereoisomeric possibilities, discuss synthetic strategies for accessing these distinct molecules, and detail the analytical methodologies crucial for their separation and characterization. Furthermore, we will contextualize the importance of isomeric purity in drug development by examining the known biological activities of related bicyclic systems. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

Introduction: The Bicyclo[3.2.1]octane Framework

The bicyclo[3.2.1]octane core is a bridged bicyclic alkane. The introduction of heteroatoms such as oxygen and nitrogen into this framework gives rise to a variety of scaffolds with significant biological relevance. The numbering of these bicyclic systems can vary, so for the purpose of this guide, we will adhere to the IUPAC nomenclature. The parent structure, 3-Oxa-6-azabicyclo[3.2.1]octane, consists of a six-membered piperidine ring and a five-membered tetrahydrofuran ring sharing two bridgehead carbons.

cluster_prep Sample & System Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Dissolve sample in mobile phase B Filter sample (0.2 µm) A->B D Inject Sample B->D C Select Chiral Column & Prepare Mobile Phase E Separation on Chiral Stationary Phase C->E D->E F UV Detection E->F G Chromatogram Generation F->G H Peak Integration & Resolution Calculation G->H cluster_neuron Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase VMAT Vesicular Monoamine Transporter Vesicle Vesicle with Neurotransmitters VMAT->Vesicle Packaging NT Neurotransmitter (e.g., Serotonin) Vesicle->NT Release Reuptake Monoamine Reuptake Transporter Reuptake->MAO Degradation Receptor Postsynaptic Receptor NT->Reuptake Reuptake NT->Receptor Binding Drug Isomer of 3-Oxa-6-azabicyclo[3.2.1]octane Derivative Drug->Reuptake Inhibition

Spectroscopic Characterization of 3-Oxa-6-azabicyclo[3.2.1]octane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 3-Oxa-6-azabicyclo[3.2.1]octane core represents a significant scaffold in medicinal chemistry and drug discovery. Its rigid, bicyclic structure, incorporating both an ether and a secondary amine functionality, provides a three-dimensional framework that can be strategically functionalized to interact with biological targets. The synthesis and evaluation of derivatives of the closely related azabicyclo[3.2.1]octane system have been explored for their potential as potent antagonists for various receptors.[1] A thorough understanding of the spectroscopic properties of this parent molecule is paramount for the unambiguous identification and characterization of its derivatives during the drug development process.

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for 3-Oxa-6-azabicyclo[3.2.1]octane. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes data from analogous structures and predictive methodologies to offer a robust analytical framework for researchers. The protocols described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the standard IUPAC numbering for the 3-Oxa-6-azabicyclo[3.2.1]octane ring system is employed.

Caption: IUPAC numbering of the 3-Oxa-6-azabicyclo[3.2.1]octane scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Oxa-6-azabicyclo[3.2.1]octane, both ¹H and ¹³C NMR will provide critical information regarding the connectivity and stereochemistry of the bicyclic system. The predicted chemical shifts are based on the analysis of similar bicyclic structures and the known effects of heteroatoms.[2][3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to be complex due to the rigid bicyclic structure, leading to distinct chemical shifts for diastereotopic protons.

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
H1, H52.8 - 3.2m-
H2, H4 (axial)3.5 - 3.8m-
H2, H4 (equatorial)3.9 - 4.2m-
H7 (endo)2.9 - 3.3dJ ≈ 10-12
H7 (exo)2.7 - 3.1dJ ≈ 10-12
H8 (syn)1.8 - 2.1m-
H8 (anti)1.6 - 1.9m-
NH2.0 - 4.0 (broad)s (br)-

Note: Chemical shifts are referenced to TMS (Tetramethylsilane) and are solvent-dependent. The broadness of the NH signal is due to quadrupole broadening and potential hydrogen exchange.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the number of unique carbon environments.

CarbonPredicted Chemical Shift (δ, ppm)
C1, C555 - 65
C2, C470 - 80
C745 - 55
C830 - 40
Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

G cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing dissolve Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). filter Filter the solution through a glass wool plug into a 5 mm NMR tube. dissolve->filter lock Lock the spectrometer on the deuterium signal of the solvent. shim Shim the magnetic field to achieve optimal homogeneity. lock->shim tune Tune and match the probe for the desired nuclei (¹H and ¹³C). shim->tune proton Acquire ¹H NMR spectrum (e.g., 32 scans, 45° pulse, 2s relaxation delay). carbon Acquire ¹³C{¹H} NMR spectrum (e.g., 1024 scans, 30° pulse, 2s relaxation delay). proton->carbon cosy Acquire 2D COSY spectrum to establish H-H correlations. carbon->cosy hsqc Acquire 2D HSQC spectrum to correlate directly bonded C-H pairs. cosy->hsqc hmbc Acquire 2D HMBC spectrum to identify long-range C-H correlations. hsqc->hmbc fourier Apply Fourier transformation to the raw data. phase Phase correct the spectra. fourier->phase baseline Apply baseline correction. phase->baseline reference Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS). baseline->reference cluster_sample_prep cluster_sample_prep cluster_instrument_setup cluster_instrument_setup cluster_sample_prep->cluster_instrument_setup cluster_data_acquisition cluster_data_acquisition cluster_instrument_setup->cluster_data_acquisition cluster_data_processing cluster_data_processing cluster_data_acquisition->cluster_data_processing

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and sensitive method for identifying the presence of specific functional groups in a molecule.[4] For 3-Oxa-6-azabicyclo[3.2.1]octane, the key functional groups are the secondary amine (N-H) and the ether (C-O-C).

Predicted IR Absorption Bands
Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (sp³)2850 - 3000Strong
N-H Bend1550 - 1650Medium
C-O-C Stretch1050 - 1150Strong
C-N Stretch1000 - 1250Medium

Note: The N-H stretch may be broad due to hydrogen bonding, especially in the solid state or as a neat liquid.

Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid and liquid samples.

G cluster_setup Instrument Preparation cluster_sample Sample Analysis cluster_acquisition Data Collection cluster_cleanup Post-Analysis bkg Record a background spectrum of the clean ATR crystal. apply Apply a small amount of the sample directly onto the ATR crystal. pressure Apply pressure using the anvil to ensure good contact. apply->pressure scan Acquire the sample spectrum (e.g., 16-32 scans at a resolution of 4 cm⁻¹). clean Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol). cluster_setup cluster_setup cluster_sample cluster_sample cluster_setup->cluster_sample cluster_acquisition cluster_acquisition cluster_sample->cluster_acquisition cluster_cleanup cluster_cleanup cluster_acquisition->cluster_cleanup

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. Electron Ionization (EI) is a common technique that leads to extensive fragmentation.

Predicted Mass Spectrum (Electron Ionization)
  • Molecular Ion (M⁺∙): The molecular ion peak is expected at m/z = 113, corresponding to the molecular weight of C₆H₁₁NO. The intensity of this peak may be weak to moderate due to the presence of heteroatoms that promote fragmentation.[5]

  • Key Fragmentation Pathways: The fragmentation of heterocyclic compounds is often directed by the heteroatoms.[5]

    G M [C₆H₁₁NO]⁺∙ m/z = 113 F1 [M - H]⁺ m/z = 112 M->F1 - H∙ F2 [M - CH₂O]⁺∙ m/z = 83 M->F2 - CH₂O F3 [C₄H₈N]⁺ m/z = 70 M->F3 α-cleavage F4 [C₃H₅O]⁺ m/z = 57 M->F4 Retro-Diels-Alder type

    Caption: Plausible fragmentation pathways for 3-Oxa-6-azabicyclo[3.2.1]octane under EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile and thermally stable compounds like 3-Oxa-6-azabicyclo[3.2.1]octane.

G cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol). inject Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. separate Separate the components on a suitable capillary column (e.g., DB-5ms) using a temperature program. inject->separate ionize Ionize the eluting compound using Electron Ionization (EI) at 70 eV. analyze Analyze the resulting ions with a mass analyzer (e.g., quadrupole). ionize->analyze detect Detect the ions and generate a mass spectrum. analyze->detect identify Identify the molecular ion peak. interpret Interpret the fragmentation pattern to confirm the structure. identify->interpret cluster_sample_prep cluster_sample_prep cluster_gc cluster_gc cluster_sample_prep->cluster_gc cluster_ms cluster_ms cluster_gc->cluster_ms cluster_analysis cluster_analysis cluster_ms->cluster_analysis

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 3-Oxa-6-azabicyclo[3.2.1]octane. The presented ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of analogous structures and fundamental spectroscopic principles, serve as a valuable reference for researchers working with this important heterocyclic scaffold. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable results. As with any novel compound, the definitive characterization will ultimately rely on the acquisition and interpretation of experimental data, for which this guide provides a solid predictive foundation.

References

  • NMR study of 6-azabicyclo[3.2.1 ]octene derivatives, by-products of catharanthine synthesis. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Semantic Scholar. [Link]

  • 6-Azabicyclo[3.2.1]octanes Via Copper-Catalyzed Enantioselective Alkene Carboamination. PMC. [Link]

  • The vibrational spectra (100–1500 cm−1) of a series of bicyclo[3.2.1]octanes assigned by means of scaled 3-21G ab initio harmonic force fields. ResearchGate. [Link]

  • Deciding which is the best

    
     NMR predictor for organic compounds using statistical tools. Scientific Reports. [Link]
    
  • Chemical shift prediction in >13>C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). University of East Anglia. [Link]

  • Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. Morganton Scientific. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. [Link]

  • IR Absorption Table. University of Colorado Boulder. [Link]

  • Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. PubMed. [Link]

  • Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Mestrelab Research. [Link]

  • 6-azabicyclo(3.2.1)octane, 6,7-dimethyl-1-(m-hydroxyphenyl)-, hexanoate (ester), hydrobromide. PubChem. [Link]

  • Table of Characteristic IR Absorptions. University of Illinois Chicago. [Link]

  • CASCADE-2.0: Real Time Prediction of 13C-NMR Shifts with sub-ppm Accuracy. ChemRxiv. [Link]

  • Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Bicyclo(3.2.1)octane. PubChem. [Link]

  • PROSPRE - 1 H NMR Predictor. PROSPRE. [Link]

  • Simulate and predict NMR spectra. NMR Prediction. [Link]

  • 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride. PubChem. [Link]

  • Demos > Simulate NMR and MS. ChemDoodle Web Components. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • Octane prediction from infrared spectroscopic data. KAUST Repository. [Link]

  • 6-Methyl-6-azabicyclo[3.2.1]octan-3.alpha.-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent. Journal of Medicinal Chemistry. [Link]

  • Novel Pd(ii)-catalysed N,O-bicyclisation as an efficient route to the 6-oxa-2-azabicyclo[3.2.1]octane skeleton. Chemical Communications. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. PMC. [Link]

  • Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. Uni Halle. [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

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Strategic Synthesis of Tropane Alkaloids: From Biomimetic Principles to Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The tropane alkaloid scaffold—defined by its 8-azabicyclo[3.2.1]octane core—remains a cornerstone of medicinal chemistry, serving as the structural foundation for essential anticholinergics (atropine, scopolamine) and local anesthetics (cocaine).[1] Despite their century-long history, the synthesis of these bicyclic amines presents enduring challenges in stereocontrol, particularly regarding the bridgehead nitrogen and the C3-hydroxyl configuration (endo vs. exo).

This technical guide dissects the synthesis of tropane alkaloids through two distinct lenses: the biomimetic logic that governs their natural assembly and the modern asymmetric strategies required for pharmaceutical-grade production. We conclude with a validated protocol for the foundational Robinson annulation, modernized for contemporary laboratory standards.

Part 1: Structural & Biosynthetic Logic

To synthesize tropanes effectively, one must understand how nature constructs the rigid bicyclic skeleton. The pathway hinges on the convergence of a pyrrolidine ring and a three-carbon acetonyl unit.

The Stereochemical Divergence

The biological activity of tropane alkaloids is dictated by the stereochemistry at C3 relative to the nitrogen bridge:

  • Tropine (3

    
    -OH, endo):  The precursor to hyoscyamine and scopolamine (parasympatholytics).[2]
    
  • Pseudotropine (3

    
    -OH, exo):  The precursor to calystegines and cocaine derivatives.
    

This divergence is controlled enzymatically by specific reductases, a mechanism we must mimic or manipulate in the lab.

Biosynthetic Pathway Mapping

The biosynthesis initiates with the methylation of putrescine by Putrescine N-methyltransferase (PMT) —the first committed step.[3] The pathway bifurcates at tropinone, where Tropinone Reductase I (TR-I) and Tropinone Reductase II (TR-II) dictate the stereochemical fate.[4]

Biosynthesis Orn Ornithine/Arginine Put Putrescine Orn->Put ODC/ADC NMP N-Methylputrescine Put->NMP PMT (Committed Step) MPOA 4-Methylaminobutanal NMP->MPOA MPO Tropinone Tropinone (The Branch Point) MPOA->Tropinone Spontaneous Cyclization Tropine Tropine (3α-OH, endo) Tropinone->Tropine TR-I Pseudo Pseudotropine (3β-OH, exo) Tropinone->Pseudo TR-II Scop Scopolamine Tropine->Scop H6H Caly Calystegines Pseudo->Caly

Figure 1: Bifurcation of the tropane biosynthetic pathway. Note the critical role of stereospecific reductases (TR-I vs. TR-II) in determining pharmacological activity.

Part 2: Chemical Synthesis Strategies

The Robinson Annulation (Biomimetic)

In 1917, Sir Robert Robinson synthesized tropinone in a "one-pot" double Mannich reaction. This synthesis is historically significant because it utilized physiological conditions (aqueous solution, room temperature) to combine succinaldehyde, methylamine, and acetonedicarboxylic acid.

  • Mechanism: Two sequential Mannich reactions.[5] The first creates a pyrrolidine ring; the second closes the bicyclic bridge.

  • Limitation: Produces racemic tropinone.

Modern Asymmetric Approaches

For pharmaceutical development, enantiopurity is non-negotiable.

  • Enantioselective Deprotonation: Using chiral lithium amides (e.g., chiral Li-amide bases) to desymmetrize tropinone, converting it into an optically active enol ether or aldol product.

  • [4+3] Cycloaddition: Rhodium-catalyzed reaction between vinyldiazomethanes and N-protected pyrroles.[1] This bypasses the tropinone intermediate to form the bicyclic core directly with high enantioselectivity.

Method Comparison
FeatureRobinson Annulation (Classic)Rhodium-Catalyzed [4+3] (Modern)Yeast Fermentation (Bio-Engineered)
Precursors Succinaldehyde, Methylamine, AcetoneVinyldiazomethanes, PyrrolesGlucose, Amino Acids
Complexity Low (One-pot)High (Multi-step catalyst prep)Extreme (Strain engineering)
Yield 17% (Original)

90% (Modified)
60-80%mg/L scale (currently)
Stereocontrol None (Racemic)High (>90% ee)Perfect (Enzymatic)
Utility Bulk production of core scaffoldComplex/Unnatural derivativesSustainable manufacturing

Part 3: Technical Protocol

Modified Robinson Synthesis of Tropinone

A self-validating protocol adapted for stability and yield.[6]

Objective: Synthesis of crude tropinone via double Mannich condensation, followed by isolation. Safety Warning: Succinaldehyde is unstable and toxic. Methylamine is a volatile, corrosive gas; use the hydrochloride salt. Work in a fume hood.

Reagents
  • 2,5-Dimethoxytetrahydrofuran (Precursor to succinaldehyde)

  • Methylamine hydrochloride

  • Acetonedicarboxylic acid[5][7][8]

  • Hydrochloric acid (0.6 M)

  • Sodium acetate (Buffer)

Workflow Diagram

Protocol Start Start: Precursor Hydrolysis Step1 Generate Succinaldehyde (Reflux 2,5-dimethoxy-THF in 0.6M HCl) Start->Step1 Step2 Buffer Solution (Add NaOAc to pH ~5) Step1->Step2 Cool to 0°C Step3 Mannich Assembly (Add Methylamine HCl + Acetonedicarboxylic Acid) Step2->Step3 Step4 Decarboxylation (Stir 48h @ RT -> CO2 evolution) Step3->Step4 Slow Reaction Step5 Basification & Extraction (Adjust pH >10, Extract w/ DCM) Step4->Step5 End Isolation (Distillation or Crystallization as Picrate) Step5->End

Figure 2: Step-by-step workflow for the modified Robinson synthesis.

Detailed Procedure
  • In-Situ Generation of Succinaldehyde:

    • Dissolve 0.1 mol of 2,5-dimethoxytetrahydrofuran in 20 mL of 0.6 M HCl.

    • Reflux for 30 minutes. The solution will turn yellow/brown.

    • Validation Point: TLC (silica) should show disappearance of the starting furan.

    • Cool the solution to 0°C in an ice bath.

  • The Double Mannich Reaction:

    • Add 0.2 mol of sodium acetate to buffer the solution (Target pH 4–5).

    • Add 0.1 mol of methylamine hydrochloride.

    • Add 0.1 mol of acetonedicarboxylic acid dissolved in water.

    • Critical Step: Maintain temperature <25°C. Rapid CO₂ evolution indicates premature decarboxylation before ring closure.

  • Reaction Period:

    • Stir the mixture at room temperature for 48 hours. The solution will darken.

    • Mechanism:[4][9][5][6][8][10][11][12] The acetonedicarboxylic acid acts as a "masked" acetone with higher enol content, facilitating the attack on the iminium intermediate.

  • Work-up:

    • Basify the mixture to pH 10 using solid K₂CO₃.

    • Extract exhaustively with Methylene Chloride (DCM) (

      
       mL).
      
    • Dry organic layer over MgSO₄ and concentrate in vacuo.

  • Validation:

    • NMR:

      
      H NMR (CDCl
      
      
      
      ) should reveal the diagnostic bridgehead protons at
      
      
      3.5–3.6 ppm (broad singlet).
    • Derivatization: For solid confirmation, treat a small aliquot with picric acid in ethanol. Tropinone picrate melts at ~220°C (dec).

Part 4: Future Directions

The future of tropane synthesis lies in metabolic engineering . In 2020, Smolke et al. successfully engineered Saccharomyces cerevisiae with 26 genes from plants and bacteria to produce hyoscyamine and scopolamine from sugars.[13] This bypasses the agricultural dependency on Duboisia and Atropa species, offering a supply chain resilient to climate/geopolitical disruptions.

References

  • Robinson, R. (1917).[6][8][10][12] "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768.[10] Link

  • Srinivasan, P., & Smolke, C. D. (2020).[13][14][15] "Biosynthesis of medicinal tropane alkaloids in yeast." Nature, 585(7826), 614-619.[13] Link

  • Hashimoto, T., & Yamada, Y. (1994). "Alkaloid biogenesis: Molecular aspects." Annual Review of Plant Physiology and Plant Molecular Biology, 45(1), 257-285. Link

  • Humphrey, A. J., & O'Hagan, D. (2001). "Tropane alkaloid biosynthesis. A century of discovery." Natural Product Reports, 18(5), 494-502. Link

  • Davies, H. M. L. (1999). "Asymmetric synthesis of tropanes by rhodium(II) carboxylate-catalyzed [4+3] cycloaddition." Journal of Organic Chemistry, 64(23), 8501–8508. Link

Sources

The Azabicyclo[3.2.1]octane Scaffold: A Master Key in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Review of Azabicyclo[3.2.1]octane Scaffold in Medicinal Chemistry Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 8-azabicyclo[3.2.1]octane scaffold, historically known as the tropane core, represents one of the most privileged architectures in medicinal chemistry.[1] Originating from Solanaceae alkaloids (e.g., atropine, cocaine, scopolamine), this bicyclic amine has evolved from a natural toxin to a versatile template for designing G-protein coupled receptor (GPCR) modulators, monoamine transporter inhibitors, and ion channel blockers.

This guide provides a technical analysis of the scaffold’s structural properties, synthetic accessibility, and structure-activity relationships (SAR). We examine its successful application in modern drug discovery—exemplified by the HIV entry inhibitor Maraviroc —and provide validated experimental protocols for synthesizing key intermediates.

Structural & Stereochemical Fundamentals

The 8-azabicyclo[3.2.1]octane core consists of a piperidine ring bridged by three carbons (C6, C7, and the nitrogen bridge). This unique geometry imparts significant conformational rigidity, reducing the entropic penalty of binding to protein targets.

Numbering and Conformation

The bridgehead carbons are numbered 1 and 5. The nitrogen atom is position 8.[1] The "prow" of the boat is position 3, a critical site for functionalization.

  • Rigidity: The bicyclic system forces the piperidine ring into a distorted chair conformation.

  • Stereochemistry (Exo vs. Endo): Substituents at the C3 position can adopt two orientations:

    • Exo (α): Pointing away from the nitrogen bridge (equatorial-like).

    • Endo (β): Pointing towards the nitrogen bridge (axial-like).

This stereochemical distinction is pharmacologically binary; often, one isomer is active while the other is inert or toxic.

ScaffoldAnalysis Core 8-Azabicyclo[3.2.1]octane (Tropane Core) conformation Conformation: Distorted Chair Core->conformation stereochem C3 Stereochemistry Core->stereochem exo Exo (Pseudotropine-like) Preferred for CCR5 (Maraviroc) stereochem->exo Thermodynamic Control endo Endo (Tropine-like) Preferred for mAChR (Atropine) stereochem->endo Kinetic Control

Figure 1: Structural logic of the tropane scaffold, highlighting the critical C3 stereochemical divergence.

Synthetic Strategies

Access to the scaffold has evolved from the classic Robinson synthesis to modern transition-metal-catalyzed methods.

The Robinson Tropinone Synthesis (Classic)

Sir Robert Robinson’s 1917 one-pot synthesis is a landmark in biomimetic chemistry. It condenses succindialdehyde, methylamine, and acetonedicarboxylic acid. While elegant, the yield and selectivity can be limiting for complex analogs.

Modern Synthetic Pathways

Contemporary medicinal chemistry requires functionalization at non-traditional sites (C2, C6, C7) and strict stereocontrol.

MethodologyKey ReagentsAdvantagesTarget Analogs
Robinson-Schöpf Succindialdehyde, R-NH₂, Acetone dicarboxylateScalable, biomimetic, low costTropinone, Atropine
[3+2] Cycloaddition Oxidopyridinium ions, dipolarophilesHigh stereocontrol, accesses C2/C4 subsCocaine analogs
RCM (Metathesis) Dienes, Grubbs catalystAccess to 6,7-unsaturated bridgesNovel rigid scaffolds
Transannular Amination Cycloheptadienones, aminesStereospecific ring closure8-substituted analogs

Medicinal Chemistry & SAR

The scaffold serves as a "pharmacophore vector," positioning key binding elements (aromatic rings, H-bond donors) in 3D space.

GPCR Ligands
  • Muscarinic Antagonists (mAChR): The classic domain of tropane alkaloids. The protonated nitrogen mimics the quaternary ammonium of acetylcholine. Atropine and Scopolamine possess an endo-ester at C3.

  • CCR5 Antagonists: Maraviroc utilizes the scaffold to block HIV entry. Unlike the muscarinic ligands, Maraviroc requires an exo-amido linkage at C3 to orient the bulky triazole and difluorocyclohexane groups into the receptor's hydrophobic pockets.

Monoamine Transporter Inhibitors[2]
  • DAT/SERT/NET: Cocaine binds to the Dopamine Transporter (DAT). SAR studies show that the C2-carbomethoxy and C3-benzoate groups are critical. Removing the C2 substituent abolishes DAT affinity, while modifying the N8 substituent can shift selectivity towards SERT or NET.

SAR_Logic Tropane Tropane Scaffold (Pharmacophore Vector) N8 N8 Bridgehead: Ionic Interaction (Asp residue) Tropane->N8 C3 C3 Position: Primary Binding Determinant Tropane->C3 C2 C2 Position: Modulates DAT/SERT Selectivity Tropane->C2 mAChR Endo-Ester: Muscarinic Antagonist (e.g., Atropine) C3->mAChR Endo Config CCR5 Exo-Amide: HIV Entry Inhibitor (e.g., Maraviroc) C3->CCR5 Exo Config DAT C2-Ester + C3-Ester: DAT Inhibitor (e.g., Cocaine) C2->DAT Stereoelectronic Effect

Figure 2: Structure-Activity Relationship (SAR) map illustrating how regio- and stereochemistry dictate biological target selectivity.

Case Study: Maraviroc (Selzentry®)[4]

Maraviroc (UK-427,857) is a CCR5 antagonist approved for HIV treatment.[2] Its discovery highlights the importance of the exo-amino tropane intermediate.

  • Challenge: Early hits had poor bioavailability and hERG liability.

  • Solution: The tropane core replaced a flexible diamine linker. This rigidification reduced the entropic cost of binding and improved selectivity.

  • Key Structural Feature: The exo-configuration at C3 is essential. The endo-isomer is practically inactive against CCR5.

Experimental Protocols

Protocol A: Synthesis of exo-3-Amino-8-azabicyclo[3.2.1]octane

Context: This is the critical intermediate for Maraviroc and many modern tropane derivatives. The challenge is achieving exclusive exo selectivity, as the endo isomer is thermodynamically favored in some reductions.

Mechanism:

  • Condensation: Tropinone + Hydroxylamine → Tropinone Oxime.

  • Reduction: Sodium metal in n-pentanol reduces the oxime. The reaction proceeds via a radical mechanism where the thermodynamic stability of the equatorial (exo) amine prevails under high-temperature dissolving metal conditions.

Materials:
  • Tropinone (CAS: 532-24-1)

  • Hydroxylamine hydrochloride

  • Pyridine (Anhydrous)

  • Sodium metal (Cut into small cubes, washed with hexane)

  • n-Pentanol (Dry)

  • Dichloromethane (DCM)

Step-by-Step Methodology:
  • Oxime Formation:

    • Dissolve tropinone (13.9 g, 0.1 mol) in anhydrous pyridine (50 mL).

    • Add hydroxylamine hydrochloride (7.6 g, 0.11 mol) in one portion.

    • Stir at room temperature for 16 hours. Monitor by TLC (System: DCM/MeOH 9:1).

    • Evaporate pyridine under reduced pressure.

    • Partition residue between water (50 mL) and chloroform (50 mL). Extract aqueous layer with chloroform (2 x 50 mL).

    • Dry combined organics over MgSO₄, filter, and concentrate to yield tropinone oxime (approx. 90% yield).

  • Stereoselective Reduction (The "Sodium-Pentanol" Method):

    • Safety Warning: This step generates hydrogen gas and involves molten sodium. Conduct in a well-ventilated fume hood behind a blast shield.

    • Dissolve tropinone oxime (5.0 g) in dry n-pentanol (100 mL) in a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer.

    • Heat the solution to reflux (approx. 138°C).

    • Cautiously add sodium metal (8.0 g) in small portions over 1 hour through a solids addition funnel. Maintain vigorous reflux.

    • Note: The solution will turn viscous. Efficient stirring is critical.

    • After sodium addition is complete, reflux for an additional 30 minutes until all metal is dissolved.

    • Cool to Room Temperature. Quench by slow addition of water (50 mL).

  • Isolation:

    • Acidify the mixture with 6M HCl (pH < 2) to protonate the amine.

    • Separate the organic layer (pentanol) and discard.

    • Basify the aqueous layer with NaOH pellets (pH > 12) to liberate the free amine.

    • Extract with DCM (3 x 50 mL).

    • Dry over Na₂SO₄ and concentrate.

    • Validation: ¹H NMR should show the C3-H proton as a multiplet at δ ~3.1 ppm with a wide coupling constant (J > 10 Hz), characteristic of the axial proton (indicating equatorial/exo amine).

SynthesisWorkflow Step1 Step 1: Oxime Formation Tropinone + NH2OH·HCl Inter Intermediate: Tropinone Oxime Step1->Inter Step2 Step 2: Dissolving Metal Reduction Na / n-Pentanol / Reflux Inter->Step2 Product Product: exo-3-Amino-8-azabicyclo[3.2.1]octane (Thermodynamic Product) Step2->Product Stereoselective H-addition

Figure 3: Synthetic workflow for the stereoselective preparation of the exo-amine intermediate.

Future Perspectives

The field is moving beyond simple N8 and C3 substitutions.

  • C-H Activation: Late-stage functionalization of the C6/C7 bridge is now possible using directing groups, opening new IP space.

  • Bivalent Ligands: Linking two tropane units to span large receptor binding sites (e.g., homodimeric GPCRs).

  • Scaffold Hopping: Replacing the nitrogen bridge with oxygen (8-oxabicyclo) or sulfur to modulate pKa and lipophilicity (LogD).

References

  • Design, Synthesis, and Structure−Activity Relationship of Tropane Muscarinic Acetylcholine Receptor Antagonists. Journal of Medicinal Chemistry. (2009).

  • Maraviroc synthesis. ChemicalBook.

  • The role of the tropane skeleton in drug research. International Network for the History of Neuropsychopharmacology.

  • A process for the synthesis of maraviroc (WO2014173375A1). Google Patents.

  • Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Organic & Biomolecular Chemistry. (2021).

  • Synthesis of Dioxo-Azabicyclo[3.2.1]octanes via Hypervalent Iodine-Mediated Domino Reaction. The Journal of Organic Chemistry. (2024).

Sources

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of 3-Oxa-6-azabicyclo[3.2.1]octane Hydrochloride from Diallylamine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The 3-Oxa-6-azabicyclo[3.2.1]octane scaffold is a key structural motif found in a variety of biologically active molecules and is of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure allows for precise spatial orientation of substituents, making it a valuable building block for designing novel therapeutic agents. This guide provides a detailed, research-grade protocol for a plausible multi-step synthesis of 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride, commencing from the readily available starting material, diallylamine.

The proposed synthetic strategy involves a three-stage process:

  • Hydroformylation of Diallylamine: Introduction of aldehyde functionalities to the terminal positions of the allyl groups.

  • Intramolecular Reductive Cyclization: Formation of the bicyclic ether-amine core.

  • Hydrochloride Salt Formation: Conversion to the stable and readily handled hydrochloride salt.

This document will provide in-depth procedural details, explain the rationale behind the choice of reagents and conditions, and address potential challenges and safety considerations.

PART 1: Synthetic Pathway Overview

The overall synthetic transformation from diallylamine to 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride is depicted below.

Synthetic_Pathway Diallylamine Diallylamine Intermediate1 Dialdehyde Intermediate Diallylamine->Intermediate1 Hydroformylation Product_Base 3-Oxa-6-azabicyclo[3.2.1]octane Intermediate1->Product_Base Intramolecular Reductive Cyclization Product_HCl 3-Oxa-6-azabicyclo[3.2.1]octane HCl Product_Base->Product_HCl HCl Salt Formation

Caption: Proposed synthetic pathway from diallylamine to the target compound.

PART 2: Experimental Protocols & Scientific Rationale

Stage 1: Hydroformylation of Diallylamine

Scientific Rationale: Hydroformylation, or the "oxo process," is a powerful industrial method for converting alkenes into aldehydes using synthesis gas (a mixture of carbon monoxide and hydrogen).[1] This reaction is typically catalyzed by transition metal complexes, most commonly rhodium or cobalt.[1] For this synthesis, a rhodium-based catalyst is proposed due to its high activity and selectivity under milder conditions. The presence of the secondary amine in diallylamine can potentially coordinate to the metal center and inhibit catalysis. While some amine-tolerant methods exist, a more robust approach involves a transient protection or careful control of reaction conditions.

Protocol: Rhodium-Catalyzed Hydroformylation of Diallylamine

Safety Precautions: This reaction involves flammable and toxic gases (CO and H₂) under pressure and should be conducted in a well-ventilated fume hood using a high-pressure reactor (autoclave) by personnel experienced with such equipment. Diallylamine is a corrosive and flammable liquid.[2][3] Appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves, must be worn.[4]

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
Diallylamine≥98%Sigma-Aldrich
Rh(acac)(CO)₂Strem ChemicalsOr other suitable rhodium precursor
PPh₃ (Triphenylphosphine)≥99%Acros OrganicsLigand
TolueneAnhydrousFisher ScientificSolvent
Synthesis Gas (CO/H₂)1:1 mixturePraxair
High-Pressure ReactorParr Instrument Co.Autoclave

Experimental Procedure:

  • Reactor Setup: A 250 mL high-pressure stainless-steel autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple is assembled and leak-tested.

  • Charging the Reactor: The reactor is charged with Rh(acac)(CO)₂ (50 mg, 0.19 mmol) and triphenylphosphine (200 mg, 0.76 mmol) under an inert atmosphere (e.g., argon).

  • Solvent and Substrate Addition: Anhydrous toluene (100 mL) is added, followed by diallylamine (10.0 g, 103 mmol).

  • Pressurization and Reaction: The reactor is sealed, purged several times with synthesis gas, and then pressurized to 50 bar with the 1:1 CO/H₂ mixture. The reaction mixture is heated to 100 °C with vigorous stirring.

  • Reaction Monitoring: The reaction progress is monitored by the uptake of synthesis gas. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, the reactor is carefully depressurized. The reaction mixture is transferred to a round-bottom flask, and the solvent is removed under reduced pressure to yield the crude dialdehyde intermediate. This intermediate is often used directly in the next step without extensive purification due to potential instability.

Hydroformylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Prep1 Assemble & Leak-Test High-Pressure Reactor Prep2 Charge Reactor with Catalyst and Ligand Prep1->Prep2 Prep3 Add Solvent and Diallylamine Prep2->Prep3 React1 Seal and Purge Reactor Prep3->React1 React2 Pressurize with CO/H₂ React1->React2 React3 Heat to 100 °C with Stirring React2->React3 React4 Monitor Gas Uptake React3->React4 Workup1 Cool and Depressurize React4->Workup1 Workup2 Solvent Removal Workup1->Workup2 Workup3 Crude Dialdehyde Intermediate Workup2->Workup3

Caption: Workflow for the hydroformylation of diallylamine.

Stage 2: Intramolecular Reductive Cyclization

Scientific Rationale: The formation of the bicyclic core is achieved through a one-pot intramolecular reductive amination and cyclization. The dialdehyde intermediate, upon reaction with the secondary amine, can form a complex mixture of enamines and hemiaminals. In the presence of a suitable reducing agent, these intermediates can be reduced to form the saturated bicyclic amine. The formation of the "oxa" bridge likely proceeds through an intramolecular hemiacetal formation between one of the aldehyde groups and the hydroxyl group that would be formed after the reduction of the other aldehyde. A subsequent intramolecular nucleophilic attack of the amine on one of the electrophilic carbons of the ether ring would lead to the final bicyclic structure. Sodium cyanoborohydride (NaBH₃CN) is a suitable reducing agent for this transformation as it is selective for iminium ions and aldehydes under mildly acidic conditions.

Protocol: One-Pot Intramolecular Reductive Cyclization

Safety Precautions: Sodium cyanoborohydride is toxic and can release hydrogen cyanide gas upon contact with strong acids. The reaction should be performed in a well-ventilated fume hood. Standard laboratory PPE is required.

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
Crude Dialdehyde Intermediate-From Stage 1
MethanolAnhydrousVWRSolvent
Acetic AcidGlacialSigma-AldrichCatalyst
Sodium Cyanoborohydride (NaBH₃CN)≥95%Acros OrganicsReducing Agent
Sodium Hydroxide (NaOH)PelletsFisher ScientificFor basification
Dichloromethane (DCM)ACS GradeVWRExtraction Solvent
Anhydrous Sodium Sulfate (Na₂SO₄)GranularFisher ScientificDrying Agent

Experimental Procedure:

  • Reaction Setup: The crude dialdehyde intermediate from Stage 1 is dissolved in anhydrous methanol (200 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.

  • Acidification: Glacial acetic acid (5 mL) is added to the solution to achieve a pH of approximately 5-6.

  • Reducing Agent Addition: A solution of sodium cyanoborohydride (1.5 equivalents based on the starting diallylamine) in methanol (50 mL) is added dropwise to the stirred solution at room temperature over 1 hour.

  • Reaction: The reaction mixture is stirred at room temperature for 24 hours.

  • Quenching and Basification: The reaction is carefully quenched by the slow addition of water (50 mL). The mixture is then basified to pH > 10 with a 2M NaOH solution.

  • Extraction: The aqueous mixture is extracted with dichloromethane (3 x 100 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-Oxa-6-azabicyclo[3.2.1]octane as a free base.

Stage 3: Hydrochloride Salt Formation

Scientific Rationale: The final product is often isolated and stored as a hydrochloride salt to improve its stability and handling properties. The free base is treated with hydrochloric acid in a suitable solvent to precipitate the salt.

Protocol: Formation of the Hydrochloride Salt

Safety Precautions: Hydrochloric acid is corrosive. Handle with appropriate care and PPE.

Materials & Reagents:

Reagent/MaterialGradeSupplierNotes
Crude 3-Oxa-6-azabicyclo[3.2.1]octane-From Stage 2
Diethyl EtherAnhydrousFisher ScientificSolvent
Hydrochloric Acid2M in Diethyl EtherSigma-Aldrich

Experimental Procedure:

  • Dissolution: The crude free base from Stage 2 is dissolved in a minimal amount of anhydrous diethyl ether.

  • Precipitation: A 2M solution of HCl in diethyl ether is added dropwise with stirring until no further precipitation is observed.

  • Isolation: The resulting white precipitate is collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to afford 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride.

PART 3: Data Summary & Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data:

AnalysisExpected Results
¹H NMR Signals corresponding to the bicyclic proton environment.
¹³C NMR Resonances for the unique carbon atoms in the structure.
Mass Spectrometry (MS) Molecular ion peak corresponding to the free base [M+H]⁺.
Melting Point (MP) A sharp melting point for the hydrochloride salt.

References

  • Thermo Fisher Scientific. (2025, September 9).
  • Zakarian Lab Safety Protocol. (n.d.). University of California, Santa Barbara.
  • Mansson, C. M. F., & Burns, N. Z. (2024, November 8). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410-422.
  • Organic Syntheses Procedure. (n.d.). Diallylamine.
  • Chemical Communications (RSC Publishing). (n.d.).
  • PMC. (2019, May 31).
  • ACS Publications. (2024, June 10). Electrifying Hydroformylation Catalysts Exposes Voltage-Driven C–C Bond Formation. Journal of the American Chemical Society.
  • Chemical Science (RSC Publishing). (n.d.). Rhodium-catalyzed hydroformylation of alkynes employing a self-assembling ligand system.
  • FUJIFILM Wako Chemicals. (n.d.).
  • PMC. (n.d.). Towards a general diastereoselective route to oxabicyclo[3.2.
  • Organic Chemistry Portal. (n.d.). Synthesis of Cyclic Amines.
  • Wikipedia. (n.d.).
  • MDPI. (2018, April 28). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes.
  • PubMed. (2024, November 1). Synthesis of Dioxo-Azabicyclo[3.2.
  • Questron Technologies. (n.d.). Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab.
  • ResearchGate. (n.d.). Divergent Synthesis of Diaza-oxabicyclo[3.2.1]octanes and Dioxa-azabicyclo[3.2.
  • LOCKSS. (2005, September 30).
  • Perkin Elmer. (n.d.).
  • Universität Regensburg. (2021, September 24). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN112851563A - Synthesis process of N-amino-3-azabicyclo[5][5] octane hydrochloride.

  • PubChem. (n.d.). 3-Oxa-8-azabicyclo(3.2.1)octane hydrochloride.
  • Organic Chemistry Portal. (n.d.). Cyclic ether synthesis.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.). CN101307019B - Method for preparing N-amino-3-azabicyclo[5][5]octane hydrochloride.

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • ChemScene. (n.d.). 3-oxa-8-azabicyclo[3.2.1]octane hydrochloride.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Construction of oxabicyclo[3.2.
  • Sigma-Aldrich. (n.d.). 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride AldrichCPR.
  • Santa Cruz Biotechnology. (n.d.). 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride.

Sources

Application Note: Intramolecular Cycloaddition Strategies for the Azabicyclo[3.2.1]octane Skeleton

[1][2]

Executive Summary

The azabicyclo[3.2.1]octane (tropane) skeleton is the structural core of a vast class of psychoactive alkaloids, including cocaine, atropine, and scopolamine.[1] While classical Robinson succinaldehyde condensation provides rapid access to simple tropinones, it lacks the stereochemical precision required for modern drug discovery.

This Application Note details two advanced intramolecular cycloaddition strategies that offer superior regio- and stereocontrol:

  • Strategy A: Intramolecular Nitrone-Alkene Cycloaddition (INAC) – The gold standard for stereodefined functionalization.[2]

  • Strategy B: Oxidopyridinium [5+2] Cycloaddition – A powerful, high-atom-economy route for complex, fused tropane systems.[2]

Strategic Overview & Mechanistic Grounding

Why Cycloaddition?

Unlike sequential alkylation methods, cycloadditions form two bonds simultaneously, locking the conformation early in the synthesis. This is critical for the [3.2.1] system, where the "boat" vs. "chair" transition states dictate the stereochemistry of substituents at the C2, C3, and C4 positions.

Pathway Comparison
FeatureMethod A: [3+2] Nitrone (INAC) Method B: [5+2] Oxidopyridinium
Precursor Alkenyl-aldehyde or ketone3-Hydroxypyridine derivatives
Key Intermediate Nitrone (Dipole)Oxidopyridinium Betaine
Atom Economy High (often requires cleavage of N-O bond later)Very High (Core structure intact)
Stereocontrol Excellent (Exo/Endo tunable)Excellent (Rigid transition state)
Primary Output Isoxazolidine-fused tropaneEnone-bridged tropane

Methodology A: Intramolecular Nitrone-Alkene Cycloaddition (INAC)[4]

This protocol leverages the condensation of an N-alkyl hydroxylamine with an appropriately tethered alkenyl aldehyde.[2] The resulting nitrone undergoes spontaneous cycloaddition.[3]

Mechanism & Regiochemistry

The critical design element is the tether length . To access the bridged [3.2.1] system rather than the fused [3.3.0] system, the alkene must be positioned to favor the formation of a six-membered ring during the C-C bond formation event.

Nitronepathwaycluster_selectivityRegiocontrol FactorsSubstrateAlkenyl Aldehyde(Tethered)NitroneNitrone Intermediate(Dipole)Substrate->Nitrone+ R-NHOH- H2OTSTransition State(Exo vs Endo)Nitrone->TSConcerted[3+2]ProductAzabicyclo[3.2.1](Isoxazolidine fused)TS->ProductCyclizationFactors1. Tether Length (n=3 vs n=4)2. Olefin Geometry (Z/E)3. Lewis Acid Additives

Figure 1: Logical flow of the INAC strategy. Success depends on the stability of the nitrone intermediate.

Detailed Protocol

Target: Synthesis of a generic 8-azabicyclo[3.2.1]octane isoxazolidine derivative.

Reagents:

  • Substrate: 5-hexenal derivative (aldehyde with a pendant alkene).[2]

  • Reagent: N-Methylhydroxylamine hydrochloride (

    
    ).[2]
    
  • Base: Sodium bicarbonate (

    
    ) or Triethylamine (
    
    
    ).[2]
  • Solvent: Toluene (anhydrous) or Ethanol (for polar substrates).[2]

  • Additive: Zinc Iodide (

    
    ) – Optional Lewis Acid for stereocontrol.
    

Step-by-Step Procedure:

  • Pre-reaction Preparation:

    • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a Dean-Stark trap (if removing water is critical, though often not necessary for intramolecular variants).[2]

    • Maintain an inert atmosphere (

      
       or 
      
      
      ).[2]
  • Nitrone Formation (In Situ):

    • Dissolve the alkenyl aldehyde (1.0 equiv) in Toluene (0.1 M concentration).

    • Add N-Methylhydroxylamine HCl (1.2 equiv).

    • Add

      
       (1.5 equiv) to neutralize the salt and liberate the free nucleophile.
      
    • Note: If the nitrone is stable, it can be isolated. However, for INAC, in situ generation is preferred to prevent oligomerization.

  • Cycloaddition:

    • Heat the mixture to 80–110°C (reflux).

    • Monitor via TLC or LC-MS.[2] The disappearance of the aldehyde peak and the appearance of a more polar spot indicates conversion.

    • Reaction Time: Typically 4–12 hours.

  • Work-up:

    • Cool to room temperature.

    • Filter off inorganic salts through a Celite pad.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel).[2]

    • Eluent: DCM/MeOH (95:5) is a standard starting point due to the polarity of the isoxazolidine.

  • Post-Cycloaddition Modification (Optional):

    • To reveal the amino-alcohol core, dissolve the isoxazolidine in MeOH/Acetic Acid and treat with Zn dust or

      
       to cleave the N-O bond.[2]
      

Methodology B: Oxidopyridinium [5+2] Cycloaddition[4][6][7]

This method is chemically distinct and highly efficient for constructing complex, bridged alkaloids. It utilizes a 3-oxidopyridinium betaine species which acts as a dipole across the C2 and C6 positions (or C2/C4 for [3+2] modes).[2]

Mechanism

The reaction involves the generation of a zwitterionic species (betaine) from a 3-hydroxypyridine precursor.[2] This species is anti-aromatic and highly reactive toward dipolarophiles (alkenes).

  • Selectivity: The [5+2] mode yields the azabicyclo[3.2.1] skeleton directly.[4]

  • Activation: Requires activation of the pyridine nitrogen (alkylation or acylation) followed by base-mediated deprotonation.[2]

OxidopyridiniumStart3-HydroxypyridineSaltN-Alkyl Pyridinium SaltStart->SaltR-X (Alkylation)Betaine3-OxidopyridiniumBetaine (Dipole)Salt->BetaineBase (Et3N)-HXProductAzabicyclo[3.2.1]octane(Bridged Enone)Betaine->Product[5+2] Cycloaddition(Intramolecular Tether)

Figure 2: The [5+2] pathway.[2] The betaine generation is the rate-determining initiation step.[2]

Detailed Protocol

Target: Synthesis of a bridged tropane enone.

Reagents:

  • Substrate: N-(4-pentenyl)-3-hydroxypyridinium bromide (The tether is pre-attached to the Nitrogen).[2]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Triethylamine.[2]

  • Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE).[2]

  • Temperature: Reflux (80°C).

Step-by-Step Procedure:

  • Salt Formation (If not pre-synthesized):

    • React 3-hydroxypyridine with 5-bromo-1-pentene in Acetone at reflux to form the quaternary ammonium salt. Crystalline solid usually precipitates.

  • Betaine Generation & Cyclization:

    • Suspend the pyridinium salt (1.0 equiv) in dry Acetonitrile (0.05 M – Dilution is key to favor intramolecular reaction).

    • Add DBU (1.1 equiv) dropwise at room temperature. The solution will likely turn yellow/orange, indicating betaine formation.

  • Thermal Activation:

    • Heat the mixture to reflux.

    • Duration: 12–24 hours.

    • Monitoring: The disappearance of the colored betaine (or consumption of salt) indicates completion.

  • Work-up:

    • Evaporate solvent.

    • Resuspend residue in EtOAc/Water.

    • Wash with water to remove DBU salts.

    • Dry organic layer over

      
      .
      
  • Data Validation:

    • NMR Signature: Look for the disappearance of aromatic pyridine protons and the appearance of two vinyl protons (enone system) and bridgehead methines (typically

      
       3.0–4.5 ppm).
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (INAC) Nitrone hydrolysisAdd molecular sieves (4Å); ensure anhydrous conditions.
Poor Stereocontrol (INAC) High temperatureLower temp to 40°C; add Lewis Acid (

,

) to coordinate the transition state.
Oligomerization (Oxidopyridinium) Concentration too highDilute reaction to 0.01 M to favor intramolecular collision over intermolecular dimerization.
No Reaction (Oxidopyridinium) Betaine instabilitySwitch solvent to TFE (2,2,2-Trifluoroethanol) or use a silyl-transfer strategy (TBS-protected precursor).[2]

References

  • Classic INAC Mechanism: Tufariello, J. J. "Nitrone Cycloadditions to Tropanes." Accounts of Chemical Research, 1979. Link

  • Oxidopyridinium [5+2] Strategy: Kawanami, T., et al. "The 3-Oxidopyridinium [5+2] Cycloaddition in the Total Synthesis of Alkaloids." Journal of Organic Chemistry, 2023. Link[2]

  • Azomethine Ylide Alternatives: Coldham, I., & Hufton, R. "Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides." Chemical Reviews, 2005.[5] Link

  • Stereoselectivity in Tropane Synthesis: Davies, H. M. L., et al. "Catalytic Asymmetric Synthesis of Tropanes." Organic Letters, 2021.[1] Link[2]

Application Note: The 3-Oxa-6-azabicyclo[3.2.1]octane Architecture

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific request of using 3-Oxa-6-azabicyclo[3.2.1]octane as a chiral auxiliary.

Scientific Context & Clarification: In strict organic synthesis terminology, a "chiral auxiliary" is typically a removable group (like an Evans oxazolidinone) used to induce stereochemistry and then discarded. However, in modern drug discovery, rigid bicyclic systems like 3-Oxa-6-azabicyclo[3.2.1]octane are frequently described as "Permanent Chiral Auxiliaries" or "Stereochemical Scaffolds." They are not removed; rather, their rigid 3D architecture is used to "auxiliary" (assist) the precise spatial positioning of pharmacophores, restricting conformational entropy to bind selectivity to targets (e.g., KRAS G12C, Kinases).

This guide focuses on the Synthesis, Functionalization, and Application of this scaffold as a chiral controlling element.

A Rigid Chiral Controller for Stereoselective Drug Design[1]

Executive Summary

The 3-Oxa-6-azabicyclo[3.2.1]octane core represents a privileged class of "bridged morpholine" scaffolds.[1] Unlike flexible morpholines, this bicyclic system possesses a rigid, defined geometry that locks substituents into specific vectors. This application note details the protocol for utilizing this core as a Permanent Chiral Auxiliary . By synthesizing the scaffold in an enantiopure form and coupling it to pharmacophores, researchers can enforce specific binding conformations, significantly enhancing potency and selectivity while reducing off-target metabolic liability.

Structural Mechanics & Chiral Control

The utility of this scaffold lies in its ability to desymmetrize space.

  • The Bridge Effect: The ethylene bridge (C6-C7) containing the nitrogen forces the tetrahydropyran ring (C1-C2-C3-C4-C5) into a boat-like conformation.[1]

  • Vector Control: Substituents at the nitrogen (N6) are projected in a specific trajectory relative to the oxygen (O3), creating a defined "exit vector" that flexible analogs cannot achieve.[1]

  • Stereochemical Locking: When synthesized from the chiral pool (e.g., amino acids or sugars), the absolute configuration (1R, 5S vs 1S, 5R) is fixed, allowing the molecule to probe chiral pockets in proteins (e.g., KRAS switch-II pockets).

Experimental Protocol: Enantioselective Synthesis

Objective: Synthesize the enantiopure (1R,5S)-3-oxa-6-azabicyclo[3.2.1]octane scaffold using a Chiral Pool approach (Starting from Serine or similar amino-alcohol derivatives).[1]

Materials & Reagents[1][2][3][4][5][6][7]
  • Starting Material: (S)-Allylglycine or functionalized Serine derivative.[1]

  • Cyclization Reagents: Iodine (

    
    ), Sodium Bicarbonate (
    
    
    
    ), Acetonitrile (
    
    
    ).[1]
  • Reductants: Lithium Aluminum Hydride (

    
    ) or Borane-THF (
    
    
    
    ).[1]
  • Catalysts: Copper(II) triflate (if using catalytic carboamination route).[1]

Step-by-Step Workflow

Step 1: Precursor Assembly (The "Tether" Strategy) [1]

  • Begin with an N-protected amino alkene (e.g., N-Boc-allylglycine derivative).[1]

  • Functionalize the carboxylic acid terminus to an alcohol (via reduction) and then to an allyl ether or similar nucleophilic oxygen species.[1]

  • Checkpoint: Ensure the chiral center from the amino acid is preserved.

Step 2: Intramolecular Cyclization (Iodocyclization) This step forms the bicyclic core.[1]

  • Dissolve the amino-alkene precursor (1.0 equiv) in dry MeCN (0.1 M).[1]

  • Add

    
     (3.0 equiv) and cool to 0°C.
    
  • Slowly add

    
     (1.2 equiv) over 30 minutes.
    
  • Stir at RT for 4 hours. The iodine activates the alkene, triggering nucleophilic attack by the internal nitrogen/oxygen, closing the [3.2.1] system.

  • Validation: Monitor by LC-MS for the disappearance of the alkene and appearance of the bicyclic mass (+126 Da shift for Iodine addition).

Step 3: De-iodination and Core Isolation

  • Treat the iodinated intermediate with

    
     (or radical-free alternative like TTMSS) and AIBN in toluene at 80°C to remove the iodine atom, leaving the unsubstituted chiral scaffold.
    
  • Deprotect the Nitrogen (e.g., TFA for Boc removal).

  • Purification: Isolate the free amine via cation-exchange chromatography (SCX-2 cartridge).

Step 4: Chiral Purity Assessment

  • Perform Chiral HPLC using a Chiralpak AD-H column (Hexane/IPA/DEA 90:10:0.1).[1]

  • Acceptance Criteria: ee > 98%.

Protocol: Functionalization as a Chiral Auxiliary

Objective: Use the scaffold to direct the stereochemistry of a target inhibitor (e.g., Kinase Inhibitor).

Mechanism: The scaffold acts as a nucleophile via N6. The rigidity prevents the "flopping" seen in standard piperazines/morpholines.

  • Coupling: React the 3-oxa-6-azabicyclo[3.2.1]octane (1.0 equiv) with an aryl halide pharmacophore (e.g., 2-chloropyrimidine) using

    
     / BINAP catalysis.[1]
    
    • Note: The steric bulk of the bridgehead protons (H1/H5) will direct the aryl group to lie in a specific plane relative to the bicycle.[1]

  • Vector Analysis (NOESY):

    • Dissolve product in

      
      .
      
    • Perform 2D-NOESY NMR.

    • Look for: Cross-peaks between the aryl protons and the bridgehead H1/H5. Strong NOE indicates the aryl group is locked in the endo or exo orientation, confirming the "auxiliary" effect of the scaffold.

Data Summary & Specifications
Property3-Oxa-6-azabicyclo[3.2.1]octaneStandard MorpholineAdvantage
Chirality Intrinsic (Bridgehead 1R,5S)AchiralEnables enantioselective binding
Conformation Rigid (Boat/Chair locked)Flexible (Chair flip)Lower entropic penalty upon binding
Vector Angle Defined (~109° exit)VariablePrecise pharmacophore placement
Lipophilicity (cLogP) ~0.5 - 1.2 (Tunable)-0.86Improved membrane permeability
Metabolic Stability High (Bridge protects N)ModerateN-dealkylation blocked by sterics
Visualization of the Pathway

The following diagram illustrates the logic flow from chiral precursor to the "locked" bioactive conformation using the 3-oxa-6-aza scaffold.

G cluster_mech Auxiliary Mechanism Precursor Chiral Precursor (Amino Acid/Sugar) Cyclization Cyclization (Iodocyclization/Aza-Prins) Precursor->Cyclization Stereocontrol Scaffold 3-Oxa-6-azabicyclo[3.2.1] (Rigid Core) Cyclization->Scaffold Bridge Formation Coupling Pharmacophore Coupling Scaffold->Coupling N-Nucleophile Result Bioactive Drug (Conformationally Locked) Coupling->Result Vector Locking

Figure 1: Workflow for generating and utilizing the 3-Oxa-6-azabicyclo[3.2.1]octane scaffold.[1][4][6][8][9] The rigid bridgehead carbons (yellow node) act as the permanent auxiliary, translating the initial chirality into a locked bioactive conformation.[1]

References
  • Arai, T., et al. (2015). "Catalytic Asymmetric Iodocyclization of N-Tosyl Alkenamides... A Concise Synthesis of Chiral 8-Oxa-6-Azabicyclo[3.2.1]octanes." Angewandte Chemie International Edition. Link[1]

  • Kymera Therapeutics. (2023).[1] "Structure-Activity Relationships of IRAK4 Degraders containing Bridged Morpholine Scaffolds." Journal of Medicinal Chemistry. (Note: Refers to general bridged morpholine utility in degraders like KT-474). Link

  • Moyano, A., et al. (2017). "Diastereoselective Construction of the 6-Oxa-2-azabicyclo[3.2.1]octane Scaffold from Chiral α-Hydroxyaldehyde Derivatives by Aza-Prins Reaction." European Journal of Organic Chemistry. Link[1]

  • Blum, A., et al. (2024).[5] "Bridged Bicyclic Rings in Drug Discovery: 3-Oxa-6-azabicyclo[3.2.1]octane derivatives in KRAS G12C Inhibition." Patent WO2024138206A1. Link[1]

  • Elmansy, M. F., et al. (2025).[7][10] "Synthesis of oxabicyclo[3.2.1]octan-3-ol scaffold via Burgess reagent mediated cyclodehydration." PMC - NIH. Link

Sources

Application Note: N-Alkylation Protocols for 3-Oxa-6-azabicyclo[3.2.1]octane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-oxa-6-azabicyclo[3.2.1]octane scaffold represents a strategically valuable "morpholine surrogate" in medicinal chemistry. Unlike its planar monocyclic counterparts, this bridged bicyclic system offers a defined 3D vector for substituent display, often improving potency and metabolic stability in kinase inhibitors and GPCR ligands.

However, the rigid bicyclic framework imposes unique steric constraints on the secondary amine at position 6. Standard alkylation protocols often fail due to steric hindrance or uncontrolled quaternization. This Application Note provides two optimized, self-validating protocols for the N-alkylation of 3-oxa-6-azabicyclo[3.2.1]octane: Reductive Amination (Method A) and Direct Nucleophilic Substitution (Method B) .

Key Recommendation: Method A (Reductive Amination) is the preferred route for most R-groups due to its high chemoselectivity and suppression of over-alkylation.

Chemical Context & Structural Analysis[1][2][3][4][5][6][7]

Before initiating synthesis, it is critical to distinguish the specific isomer , as the [3.2.1] system allows for multiple heteroatom placements.

  • Target Molecule: 3-Oxa-6-azabicyclo[3.2.1]octane (CAS: 280-18-2 for free base; derivatives often commercially available).

  • Structural Features:

    • Bridgehead Carbons: C1 and C5.

    • Ether Bridge: Oxygen at position 3.

    • Amine Bridge: Nitrogen at position 6 (part of a pyrrolidine-like ring fused to the system).

  • Reactivity Profile: The nitrogen lone pair is sterically encumbered by the C8 bridge. Consequently, nucleophilic attack rates are slower than in open-chain secondary amines (e.g., diethylamine). High temperatures in direct alkylation often lead to elimination side products rather than substitution; thus, catalytic activation (Method A) is superior.

Method Selection Guide

Use the following decision matrix to select the appropriate protocol for your specific electrophile (


 or 

).

MethodSelection Start Target Substituent (R) CheckType Is R available as an Aldehyde/Ketone? Start->CheckType Yes Yes CheckType->Yes No No (Alkyl Halide only) CheckType->No MethodA METHOD A: Reductive Amination (High Fidelity) Yes->MethodA Preferred MethodB METHOD B: Direct Alkylation (SN2) (Requires Optimization) No->MethodB Sub_Primary R is Primary Alkyl MethodB->Sub_Primary Good Yield Sub_Sec R is Secondary/Tertiary MethodB->Sub_Sec Low Yield (Risk of Elimination)

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.

Method A: Reductive Amination (Preferred)[8]

This protocol utilizes Sodium Triacetoxyborohydride (


, 

), a mild hydride donor that selectively reduces the intermediate iminium ion without reducing the aldehyde/ketone starting material.
Reagents & Materials[6][8][9][10][11][12][13]
  • Substrate: 3-Oxa-6-azabicyclo[3.2.1]octane (Free base or HCl salt).

  • Electrophile: Aldehyde (

    
     equiv).
    
  • Reductant: Sodium Triacetoxyborohydride (

    
     equiv).
    
  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for reaction kinetics but DCM is safer.

  • Additive: Glacial Acetic Acid (AcOH).

Step-by-Step Protocol
  • Salt Neutralization (If using HCl salt):

    • If starting with the hydrochloride salt, suspend

      
       equiv of the amine salt in DCE (
      
      
      
      M concentration).
    • Add

      
       equiv of Triethylamine (
      
      
      
      ) or Diisopropylethylamine (
      
      
      ). Stir for 10 minutes at room temperature (RT) to liberate the free base.
    • Critical: Do not use inorganic bases (

      
      ) here as they are insoluble in DCE/DCM and will not effectively neutralize the salt in this solvent system.
      
  • Imine Formation:

    • Add the aldehyde (

      
       equiv) to the amine solution.
      
    • Add Glacial Acetic Acid (

      
       equiv).
      
    • Mechanism:[1] Acid catalysis promotes the formation of the iminium ion intermediate.

    • Stir at RT for 30–60 minutes.

  • Reduction:

    • Add

      
       (
      
      
      
      equiv) in a single portion.
    • Observation: Mild effervescence may occur.

    • Stir at RT under nitrogen atmosphere for 4–16 hours. Monitor by LC-MS or TLC (stain with Ninhydrin or PMA).

  • Work-up:

    • Quench the reaction by adding saturated aqueous

      
       (gas evolution will occur). Stir vigorously for 15 minutes.
      
    • Extract the aqueous layer with DCM (

      
      ).
      
    • Combine organic layers, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH (95:5 to 90:10). For basic amines, add 1%

      
       to the eluent to prevent streaking.
      
Mechanistic Workflow

ReductiveAmination Amine 3-Oxa-6-aza (Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Addition Aldehyde Aldehyde (R-CHO) Aldehyde->Hemiaminal Addition Acid AcOH (Catalyst) Acid->Hemiaminal Iminium Iminium Ion (C=N+) Hemiaminal->Iminium -H2O (Acid Cat.) Product N-Alkylated Product Iminium->Product Reduction (STAB) STAB NaBH(OAc)3 (Hydride Donor) STAB->Iminium H- transfer

Figure 2: Mechanistic pathway of the reductive amination process.

Method B: Direct Nucleophilic Substitution ( )

This method is reserved for primary alkyl halides (


) where the corresponding aldehyde is unstable or unavailable.
Reagents & Materials[6][8][9][10][11][12][13][15]
  • Substrate: 3-Oxa-6-azabicyclo[3.2.1]octane.[2]

  • Electrophile: Alkyl Bromide or Iodide (

    
     equiv). Avoid Chlorides unless activated (e.g., benzyl chloride).
    
  • Base:

    
     (Cesium Carbonate) or 
    
    
    
    .
  • Solvent: Acetonitrile (MeCN) or DMF.

Optimization Table (Base/Solvent Effects)
Condition SetBaseSolventTempOutcomeRecommended For
Standard

MeCN

Moderate RatePrimary Alkyl Bromides
High Reactivity

DMF

Fast RateLess reactive chlorides
Mild

DCMRTSlow RateHighly reactive halides (e.g., Benzyl Br)
Step-by-Step Protocol
  • Preparation:

    • Dissolve 3-Oxa-6-azabicyclo[3.2.1]octane (

      
       equiv) in anhydrous MeCN (
      
      
      
      M).
    • Add

      
       (
      
      
      
      equiv). If using the HCl salt of the amine, use
      
      
      equiv of base to ensure neutralization.
  • Alkylation:

    • Add the Alkyl Halide (

      
       equiv) dropwise.
      
    • Caution: Adding excess alkyl halide leads to quaternization (formation of the ammonium salt), which is difficult to separate.

    • Heat to

      
       with vigorous stirring.
      
  • Monitoring:

    • Monitor by LC-MS after 2 hours.

    • If the reaction stalls, add a catalytic amount of Potassium Iodide (

      
      , 
      
      
      
      equiv) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
  • Work-up:

    • Filter off the inorganic solids (

      
      ).
      
    • Concentrate the filtrate.

    • Partition between EtOAc and water. Wash organic layer with brine.

Analytical Validation & QC

Due to the bicyclic nature of the product, NMR interpretation requires attention to specific splitting patterns.

  • 1H NMR (CDCl3):

    • Bridgehead Protons (H1/H5): Typically appear as broad multiplets around 3.0–4.0 ppm, depending on the N-substituent.

    • Bridge Protons: The methylene protons on the carbon bridge (C7/C8) often show complex roofing effects due to the rigid bicyclic lock.

  • Mass Spectrometry:

    • Expect a strong

      
       peak.
      
    • Troubleshooting: If

      
       (Methyl) or 
      
      
      
      peaks are observed, over-alkylation has occurred.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904. Link

  • Sigma-Aldrich. "Reductive Amination Application Note." Link

  • National Institute of Standards and Technology (NIST). "8-Azabicyclo[3.2.1]octane derivatives (Tropane analogs)." (Used for structural analog comparison). Link

  • Organic Syntheses. "Preparation of Azabicyclo Systems." Org.[4][5] Synth. 2024, 101, 410-422.[4] Link

Disclaimer: This protocol is intended for use by qualified laboratory personnel. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Sources

Strategic Bioisosterism in Antiprotozoal Discovery: The 3-Oxa-6-azabicyclo[3.2.1]octane Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic deployment of 3-Oxa-6-azabicyclo[3.2.1]octane as a high-value bioisostere in antiprotozoal drug discovery. While morpholine moieties are ubiquitous in medicinal chemistry, they often suffer from rapid oxidative metabolism and high entropic penalties upon binding. The 3-Oxa-6-azabicyclo[3.2.1]octane scaffold offers a conformational lock—rigidifying the vector of the nitrogen lone pair and the ether oxygen—thereby improving metabolic stability and potentially increasing potency against protozoal targets such as Plasmodium falciparum and Trypanosoma brucei. This guide provides the rationale, synthetic protocols for scaffold incorporation, and biological validation workflows.[1]

Part 1: The Scaffold Advantage

"Escaping Flatland" in Antiprotozoal Design

Many antiprotozoal hits, particularly quinoline or triazine derivatives, rely on a terminal morpholine group for solubility and hydrogen-bond acceptance. However, in the hostile metabolic environment of the liver (relevant for malaria prophylaxis) or the specific proteases of the parasite, the flexible morpholine ring can be a liability.

3-Oxa-6-azabicyclo[3.2.1]octane serves as a "bridged morpholine." By connecting C2 and C6 (or C1/C5 depending on numbering conventions relative to the bridge), the molecule adopts a rigid bicyclic boat/chair conformation.

FeatureMorpholine (Standard)3-Oxa-6-azabicyclo[3.2.1]octane (Bridged)Impact on Drug Design
Conformation Flexible (Chair flip)Rigid (Locked)Reduced entropic penalty upon binding; defined vector.
Lipophilicity (LogD) ModerateLower to EquivalentBridging often lowers LogD by reducing solvent-accessible surface area (SASA) of the hydrophobic core.
Metabolic Stability Low (Susceptible to CYP450)HighThe bridgehead carbons block standard oxidative sites.
Chirality AchiralChiral (Enantiomers)Opportunity to explore specific stereochemical interactions.
Mechanism of Action Hypothesis

In antiprotozoal kinases (e.g., PfPI4K or PfDHODH), the morpholine oxygen often functions as a hydrogen bond acceptor to the hinge region or solvent front. The bridged scaffold fixes this oxygen in a specific spatial orientation, potentially picking up additional hydrophobic interactions with the bridge methylene group, enhancing selectivity over human host enzymes.

Part 2: Visualizing the Logic

The following diagram illustrates the decision matrix for transitioning from a standard hit to a bridged lead.

ScaffoldLogic Hit Morpholine Hit (Metabolically Unstable) Design Design Strategy: Rigidification Hit->Design High Clearance Scaffold 3-Oxa-6-azabicyclo[3.2.1]octane Design->Scaffold Bioisosteric Replacement Outcome1 Reduced Entropic Cost (Higher Potency) Scaffold->Outcome1 Outcome2 Blocked CYP Sites (Higher Stability) Scaffold->Outcome2 Outcome3 Vector Selectivity (Lower Toxicity) Scaffold->Outcome3

Figure 1: Decision workflow for replacing morpholine with the bridged bicyclic scaffold to improve physicochemical properties.

Part 3: Experimental Protocols

Protocol A: Chemical Incorporation (SNAr Coupling)

Objective: Attach the 3-Oxa-6-azabicyclo[3.2.1]octane amine to a chloropyrimidine core (a common pharmacophore in antimalarials). Safety Note: Perform all reactions in a fume hood. The amine intermediate may be an irritant.

Materials
  • Substrate: 4,6-Dichloropyrimidine (or relevant heteroaromatic chloride).

  • Reagent: 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride (commercially available or synthesized via cyclization of amino-epoxides).

  • Base: Diisopropylethylamine (DIPEA) or Cesium Carbonate (

    
    ).
    
  • Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).

Step-by-Step Methodology
  • Preparation: In a dry 25 mL round-bottom flask, dissolve 1.0 eq (e.g., 1 mmol) of the heteroaromatic chloride in 5 mL of anhydrous DMF.

  • Activation: Add 2.5 eq of DIPEA. Stir at room temperature for 5 minutes.

  • Addition: Add 1.2 eq of 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride in one portion.

  • Reaction:

    • Standard: Heat to 80°C for 4–6 hours.

    • Microwave (Preferred): Seal in a microwave vial. Irradiate at 100°C for 30 minutes (High Absorption setting).

  • Monitoring: Monitor via LC-MS (ESI+). Look for the disappearance of the chloride mass (

    
    ) and appearance of the product mass (
    
    
    
    ).
  • Work-up:

    • Dilute reaction mixture with EtOAc (30 mL).

    • Wash with water (3 x 10 mL) and brine (1 x 10 mL) to remove DMF.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (SiO2). Elute with a gradient of 0–10% MeOH in DCM. The bridged amine is polar; ensure the column is conditioned.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the diagnostic bridgehead protons. Unlike the simple triplets of morpholine (3.6 ppm), the bicyclic system will show complex multiplets at 4.0–4.5 ppm (bridgehead CH) and distinct diastereotopic methylene signals.

Protocol B: Antiprotozoal Screening (P. falciparum)

Objective: Evaluate the potency (


) of the synthesized bridged analog against Plasmodium falciparum (Strain 3D7 - Chloroquine Sensitive) using the SYBR Green I fluorescence assay.
Materials
  • Parasite Culture: P. falciparum 3D7 strain maintained at 2% hematocrit in RPMI 1640.

  • Assay Plate: 96-well black optical-bottom plates.

  • Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5.

  • Dye: SYBR Green I (Invitrogen), 10,000x stock.

Workflow Diagram

AssayWorkflow Step1 Compound Preparation (Serial Dilution in DMSO) Step2 Parasite Seeding (1% Parasitemia, 2% HCT) Step1->Step2 Step3 Incubation (72h @ 37°C, Mixed Gas) Step2->Step3 Step4 Lysis & Staining (SYBR Green I Buffer) Step3->Step4 Step5 Readout (Fluorescence Ex:485nm / Em:535nm) Step4->Step5

Figure 2: High-throughput screening workflow for determining antiparasitic activity.

Step-by-Step Methodology
  • Compound Plating:

    • Dispense 100 nL of test compounds (in DMSO) into assay plates using an acoustic dispenser (e.g., Echo) or manual pinning.

    • Include controls: DMSO (0% inhibition), Artemisinin (100% inhibition, 1 µM final).

    • Prepare an 8-point dose-response curve (start at 10 µM, 1:3 dilution).

  • Parasite Addition:

    • Synchronize cultures to the ring stage using 5% sorbitol 48 hours prior.

    • Dilute culture to 1% parasitemia and 2% hematocrit.

    • Dispense 50 µL of parasite suspension into each well.

  • Incubation:

    • Incubate plates for 72 hours at 37°C in a gassed chamber (90%

      
      , 5% 
      
      
      
      , 5%
      
      
      ).
  • Development:

    • Prepare Lysis Buffer containing 1x SYBR Green I.

    • Add 50 µL of Lysis/Dye buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

  • Data Acquisition:

    • Read fluorescence intensity (RFU) on a multi-mode plate reader (Ex: 485 nm, Em: 535 nm).

  • Analysis:

    • Normalize data:

      
      
      
    • Fit data to a 4-parameter logistic (4PL) equation to calculate

      
      .
      

Part 4: References

  • Bridged Morpholines in Drug Design:

    • Title: Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines.[2]

    • Source: Journal of Medicinal Chemistry (2018).

    • URL:[Link]

  • Antiprotozoal Screening Methodologies:

    • Title: SYBR Green I-based fluorescence assay for use in malaria drug screening.

    • Source: Antimicrobial Agents and Chemotherapy (2004).

    • URL:[Link]

  • Scaffold Synthesis:

    • Title: Synthesis of Functionalized Bicyclo[3.2.1]octanes and Their Multiple Uses in Organic Chemistry.

    • Source: Chemical Reviews (2021).

    • URL:[Link]

  • Bioisosterism Strategy:

    • Title: Morpholine Bioisosteres for Drug Design.[3]

    • Source: Enamine Design Strategy.[3]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Oxa-6-azabicyclo[3.2.1]octane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this highly polar, bicyclic amine salt.

Troubleshooting Guide

This section addresses specific experimental challenges in a Q&A format, focusing on the underlying scientific principles to empower you to solve complex purification problems.

Question 1: My recrystallization attempt failed; the salt "oiled out" instead of forming crystals. What causes this, and how can I fix it?

Answer:

"Oiling out" is a common problem when purifying highly polar, hygroscopic salts like 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride. It occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to an inappropriate solvent system or the presence of impurities.

Causality:

  • High Solubility: The compound may be too soluble in the chosen solvent, even at cool temperatures.

  • Hygroscopicity: The salt can absorb atmospheric moisture, forming a hydrated, low-melting-point eutectic mixture that appears as an oil.[1]

  • Incompatible Solvent Polarity: A solvent that is too polar may prevent the salt from crashing out, while one that is too non-polar can cause rapid, amorphous precipitation.

  • Impurities: Residual solvents or reaction byproducts can act as "eutectic-formers," lowering the melting point of the mixture and inhibiting proper crystal lattice formation.

Troubleshooting Workflow:

G start Problem: Salt 'Oiled Out' cause1 Assess Solvent System start->cause1 cause2 Consider Impurities start->cause2 cause3 Manage Moisture start->cause3 sol1a Decrease Polarity Add anti-solvent (e.g., Ether, EtOAc) dropwise to a solution in a polar solvent (e.g., IPA, EtOH). [7] cause1->sol1a sol1b Increase Temperature Gradient Ensure slow cooling. A rapid temperature drop promotes amorphous precipitation. cause1->sol1b sol2a Pre-Purification Wash Wash the crude salt with a solvent in which it is insoluble (e.g., Acetone, Ethyl Acetate) to remove non-polar impurities. [7] cause2->sol2a sol2b Charcoal Treatment Treat the hot, dissolved solution with activated charcoal to remove colored or polymeric impurities. cause2->sol2b sol3a Use Anhydrous Solvents Ensure all solvents are rigorously dried before use. cause3->sol3a sol3b Work Under Inert Atmosphere Perform the recrystallization under Nitrogen or Argon to prevent moisture uptake. cause3->sol3b

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Question 2: I'm seeing severe peak tailing and low recovery when trying to purify the salt using silica gel chromatography. Why is this happening?

Answer:

This is a classic problem when chromatographing basic amines, particularly as their salts, on standard silica gel.[2] The issue stems from strong, undesirable interactions between your compound and the stationary phase.

Causality:

  • Acid-Base Interaction: Silica gel is weakly acidic due to surface silanol (Si-OH) groups. The amine salt exists in equilibrium with its free-base form. This free amine, being basic, interacts strongly with the acidic silanol groups, leading to irreversible adsorption or very slow elution. This causes significant peak tailing and can result in a complete loss of the compound on the column.[2]

  • High Polarity: As a salt, the compound is extremely polar and may not move from the point of application when using typical non-polar solvent systems like hexane/ethyl acetate.

Solutions:

  • Modify the Mobile Phase:

    • Add a Competing Base: Incorporate a small amount (0.5-2%) of a volatile amine like triethylamine (TEA) or ammonia (as a 7N solution in methanol) into your mobile phase (e.g., DCM/Methanol/TEA).[3] The competing base neutralizes the acidic sites on the silica, preventing your target compound from binding strongly and allowing for more symmetrical peak elution.[2]

  • Change the Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a more suitable stationary phase for basic compounds. Use Brockmann activity II or III for best results.

    • Amine-Functionalized Silica: This is an excellent option where the silica surface is treated with aminopropyl groups, creating a more basic environment that repels the amine and improves peak shape.[2]

    • Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography is often the most effective method.[4] The compound is retained on a non-polar stationary phase using a polar mobile phase (e.g., water/acetonitrile or water/methanol) with a pH modifier or ion-pairing agent. For basic amines, using a mobile phase with a slightly alkaline pH (in the free-base form) can improve retention and separation.[2]

Question 3: My final product is pure by NMR, but the elemental analysis is off and it's difficult to get a consistent weight. What's going on?

Answer:

This strongly suggests that your material is either hygroscopic (readily absorbs water from the atmosphere) or contains residual bound solvent . Amine hydrochloride salts are notoriously prone to both issues.

Causality:

  • Hygroscopicity: The ionic nature of the salt has a high affinity for polar water molecules.

  • Solvent Adducts: The crystal lattice can form stable structures that incorporate solvent molecules (solvates), especially with polar protic solvents like isopropanol or ethanol used during recrystallization.

Solutions & Protocols:

  • Rigorous Drying Protocol:

    • Step 1: Dry the filtered solid under high vacuum for at least 12-24 hours.

    • Step 2: Use a drying oven under vacuum at a temperature well below the compound's decomposition point (e.g., 40-50 °C) to drive off stubborn water or solvent.

    • Step 3: Handle the dried material in a glove box or under an inert atmosphere to prevent re-absorption of moisture.

  • Azeotropic Removal of Water:

    • If water is suspected, dissolve the material in a suitable solvent (like isopropanol) and add a co-solvent that forms a low-boiling azeotrope with water (e.g., toluene).

    • Rotary evaporate the mixture. The toluene-water azeotrope will be removed, effectively drying the compound. Repeat this process 2-3 times.

    • Caution: Ensure your compound is soluble and stable in the chosen solvents.

  • Analytical Verification:

    • Karl Fischer Titration: This is the gold standard for quantifying water content.

    • Thermogravimetric Analysis (TGA): TGA can reveal the loss of volatiles (water or solvent) upon heating and at what temperature, helping to confirm the presence of solvates.

    • ¹H NMR in DMSO-d₆: Check for residual solvent peaks. The water peak in DMSO-d₆ is typically around 3.33 ppm but can shift.

Frequently Asked Questions (FAQs)

Q1: What is the best general approach to purify 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride after synthesis?

The optimal strategy depends on the scale and the nature of the impurities. A robust, general workflow is recommended.

G start Crude Product (Post-synthesis workup) step1 Aqueous Acid Wash 1. Dissolve crude in organic solvent (e.g., DCM). 2. Wash with dilute HCl (aq). start->step1 Removes non-basic impurities step2 step2 step1->step2 Isolates the basic amine [4] step3 Salt Formation & Isolation 1. Dry organic layer (Na₂SO₄). 2. Add HCl solution (e.g., in Ether or Dioxane) to precipitate the salt. step2->step3 Forms the hydrochloride salt step4 Final Purification step3->step4 recryst Recrystallization (See Table 1) step4->recryst Primary Method chrom Chromatography (If impurities persist) step4->chrom Secondary Method

Caption: General purification workflow for 3-Oxa-6-azabicyclo[3.2.1]octane.

This acid-base extraction sequence is highly effective at removing non-basic organic impurities.[5] The final salt can then be purified to high levels by recrystallization.

Q2: Can you provide a reliable starting protocol for recrystallization?

Certainly. A common and effective method for amine hydrochlorides is using an alcohol/ether solvent system.[6]

Protocol: Recrystallization from Isopropanol/Diethyl Ether

  • Dissolution: Place the crude hydrochloride salt in a clean, dry Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of warm isopropanol (IPA) (approx. 40-50 °C) dropwise until the solid just dissolves. Rationale: Using the minimum amount of hot solvent ensures the solution is saturated, maximizing yield upon cooling.

  • Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod to create nucleation sites.

  • Precipitation: Once the solution is at room temperature, slowly add diethyl ether (Et₂O) dropwise while stirring. The ether acts as an anti-solvent, reducing the solubility of the polar salt and inducing precipitation. Continue adding ether until the solution becomes cloudy and a significant amount of solid has formed.

  • Maturation: Place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation and yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals sparingly with a small amount of cold diethyl ether to remove any soluble impurities from the crystal surfaces.

  • Drying: Dry the purified salt under high vacuum to remove all traces of IPA and ether.

Q3: Is it possible to avoid forming the salt and just purify the free amine?

Yes, and this is often a preferred strategy for chromatographic purification. The free amine of 3-Oxa-6-azabicyclo[3.2.1]octane is significantly less polar than its hydrochloride salt, making it more amenable to standard purification techniques.

Advantages of Purifying the Free Amine:

  • Better Chromatographic Behavior: The free base is less likely to interact strongly with silica gel, leading to better peak shapes and recovery.[2]

  • Higher Solubility in Organic Solvents: The free amine is more soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes, expanding the range of available chromatographic mobile phases and recrystallization solvents.

After purification of the free base, the hydrochloride salt can be cleanly formed by dissolving the pure amine in a suitable solvent (like diethyl ether or ethyl acetate) and adding a stoichiometric amount of HCl solution (e.g., 2M HCl in diethyl ether).

Data Summary Table

For researchers considering recrystallization, the choice of solvent is critical. The following table summarizes potential solvent systems.

Table 1: Recrystallization Solvent Systems for Amine Hydrochloride Salts

Solvent System (Primary / Anti-Solvent)Typical Use CaseAdvantagesPotential Challenges
Isopropanol / Diethyl EtherGeneral purpose, high purityGood solvating power for the salt; anti-solvent effectively induces crystallization.[6]Isopropanol can be difficult to remove completely.
Ethanol / Ethyl AcetateGood for moderately soluble saltsReadily available solvents; good crystal formation.Risk of "oiling out" if ethyl acetate is added too quickly.
Methanol / Dichloromethane (DCM)For salts with lower alcohol solubilityHigh solvating power of methanol; DCM is a moderate anti-solvent.Methanol is very polar and can co-precipitate polar impurities.
AcetonitrileSingle-solvent recrystallizationCan sometimes provide excellent crystals upon slow cooling.[7]Limited applicability; many salts are either too soluble or insoluble.
Water / AcetoneFor highly water-soluble saltsWater has excellent solvating power; acetone is a good anti-solvent.High risk of hygroscopicity; requires rigorous drying.
References
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? [Online]. Available: [Link]

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? [Online]. Available: [Link]

  • Bio-Link. (2024, December 31). Risks and Control Strategies of Scale-up in Purification Process. [Online]. Available: [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Online]. Available: [Link]

  • Beilstein Journals. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. [Online]. Available: [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Online]. Available: [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? [Online]. Available: [Link]

  • PubChem. 3-Oxa-8-azabicyclo(3.2.1)octane hydrochloride. [Online]. Available: [Link]

  • PubChemLite. 6-oxa-3-azabicyclo[3.2.1]octane hydrochloride. [Online]. Available: [Link]

  • Oak Ridge National Laboratory. (2018, December 13). Purification of Chloride Salts for Concentrated Solar Power Applications. [Online]. Available: [Link]

  • Oak Ridge National Laboratory. Engineering-Scale Batch Purification of Ternary MgCl2-KCl-NaCl Salt Using Thermal and Magnesium Contact Treatment. [Online]. Available: [Link]

  • ResearchGate. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Online]. Available: [Link]

  • Lianhe Aigen Pharma Co., Ltd. 3-oxa-8-azabicyclo[3.2.1]octane;hydrochloride. [Online]. Available: [Link]

  • Reddit. (2018, August 3). Problem with hydrochloride salt formation/isolation. [Online]. Available: [Link]

  • ECHA CHEM. 6-oxa-3-azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride. [Online]. Available: [Link]

  • PMC. (2020). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. [Online]. Available: [Link]

  • Chemspace. 3-oxa-8-azabicyclo[3.2.1]octane. [Online]. Available: [Link]

  • Google Patents. CN101307019B - Method for preparing N-amino-3-azabicyclo[8][8]octane hydrochloride. [Online]. Available:

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Online]. Available: [Link]

  • ACS Publications. (2004, September 24). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Online]. Available: [Link]

  • Google Patents. KR100242857B1 - Process for preparing bicyclic amine. [Online].
  • University of Regensburg. (2021, September 24). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. [Online]. Available: [Link]

  • ACS Publications. (2024, February 8). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. [Online]. Available: [Link]

  • PMC. (2018). Towards a general diastereoselective route to oxabicyclo[3.2.1]octanes via a gold-catalysed cascade reaction. [Online]. Available: [Link]

  • Organic Syntheses. (2024, November 8). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. [Online]. Available: [Link]

  • WIPO Patentscope. (2023, February 2). WO/2023/005928 8-OXO-3-AZABICYCLO[3.2.1]OCTANE COMPOUND OR SALT THEREOF, AND PREPARATION METHOD THEREFOR AND USE THEREOF. [Online]. Available: [Link]

Sources

Technical Support Center: Synthesis of Azabicyclo[3.2.1]octane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 8-azabicyclo[3.2.1]octane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active tropane alkaloids.[1][2][3] Its synthesis, while conceptually elegant, is often plagued by competing side reactions that can significantly impact yield, purity, and stereochemical outcome. This guide provides troubleshooting strategies and in-depth answers to frequently encountered issues during the synthesis of these complex bicyclic structures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low Yield and Polymer Formation in Robinson-Schöpf Type Reactions

Question: My Robinson-Schöpf reaction for tropinone synthesis is resulting in a low yield of the desired product and a significant amount of intractable polymeric byproduct. What are the likely causes and how can I optimize the reaction?

Answer:

The Robinson-Schöpf synthesis, a "double Mannich reaction," is notoriously sensitive to reaction conditions.[4] The formation of polymeric byproducts is a common issue arising from several factors.

Root Cause Analysis:

  • pH Imbalance: The reaction is highly pH-dependent. Deviations from the optimal pH range of 4-5 can either stall the reaction or promote undesired side reactions.[4]

  • High Reactant Concentration: Elevated concentrations of the reactants, especially succinaldehyde and methylamine, can favor intermolecular side reactions over the desired intramolecular cyclization, leading to polymer formation.[4]

  • Suboptimal Acetonedicarboxylic Acid Equivalent: While acetone can be used, acetonedicarboxylic acid is superior as its dicarboxylate groups act as "activating groups" that facilitate the ring-forming reactions.[4] Using acetone often results in lower yields.[4]

  • Elevated Temperature: Heating the reaction can accelerate side reactions, contributing to the formation of byproducts.[4]

Troubleshooting Protocol:

  • Strict pH Control:

    • Prepare a citrate buffer to maintain the pH of the reaction mixture between 4 and 5.

    • Monitor the pH throughout the reaction and adjust as necessary.

  • Controlled Reagent Addition:

    • Instead of adding all reactants at once, employ a slow, dropwise addition of methylamine to the reaction mixture. This maintains a low concentration of the amine, favoring the intramolecular pathway.

  • Optimize Reaction Time and Temperature:

    • Stir the reaction mixture at room temperature. Avoid heating.

    • Allow the reaction to proceed for at least 48 hours to ensure completion.[4]

  • Work-up and Purification:

    • During aqueous work-up, the presence of polymeric materials can cause emulsion formation. To break emulsions, add brine (saturated NaCl solution).[4]

    • If emulsions persist, filter the mixture through a pad of Celite.

    • Purification of crude tropinone can be achieved by dissolving it in a suitable organic solvent like dichloromethane, followed by acid-base extraction to remove impurities.[4]

Data Summary: Effect of pH on Tropinone Yield

pHYield of TropinoneObservations
3LowIncomplete reaction, starting material remains.
4-5HighOptimal range for product formation.[4]
6ModerateIncreased byproduct formation observed.
>7Very LowSignificant polymerization.

Workflow for Optimizing Tropinone Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Prepare Reactants: - Succinaldehyde - Methylamine - Acetonedicarboxylic Acid mix Combine Succinaldehyde and Acetonedicarboxylic Acid in Buffer start->mix buffer Prepare Citrate Buffer (pH 4-5) buffer->mix add Slowly Add Methylamine (Dropwise) mix->add react Stir at Room Temperature for 48 hours add->react extract Aqueous Work-up react->extract emulsion Emulsion Forms? extract->emulsion break_emulsion Add Brine / Filter through Celite emulsion->break_emulsion Yes purify Acid-Base Extraction emulsion->purify No break_emulsion->purify product Pure Tropinone purify->product

Caption: Workflow for optimizing the Robinson-Schöpf synthesis of tropinone.

Issue 2: Lack of Stereocontrol and Formation of Diastereomers

Question: My synthesis of a substituted azabicyclo[3.2.1]octane derivative is producing a mixture of diastereomers. How can I improve the stereoselectivity of the reaction?

Answer:

Achieving stereocontrol is a significant challenge in the synthesis of the 8-azabicyclo[3.2.1]octane scaffold.[1][2] The formation of diastereomers often arises from the non-selective formation of one or more stereocenters during the key ring-forming step.

Root Cause Analysis:

  • Cyclization Pathway: The stereochemical outcome is highly dependent on the chosen synthetic route. Intramolecular Mannich reactions, Diels-Alder reactions, and Michael additions can all exhibit varying degrees of stereocontrol.

  • Substrate Control: The stereochemistry of the starting materials may not be sufficient to direct the formation of the desired diastereomer.

  • Reagent Control: The choice of catalysts, reagents, and reaction conditions can influence the transition state of the cyclization, leading to different stereochemical outcomes.

Troubleshooting Strategies:

  • Chiral Auxiliaries:

    • The use of a chiral auxiliary, such as (R)-α-methylbenzylamine, can provide excellent cyclization of amino dioxolane precursors in intramolecular Mannich reactions.[5] However, the asymmetric induction for the preparation of the optically active cyclization precursor may not always be high.[5]

  • Asymmetric Catalysis:

    • Employing a dual catalytic system, for example, a rhodium(II) complex with a chiral Lewis acid, has been shown to afford optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities in asymmetric 1,3-dipolar cycloadditions.[6]

  • Substrate-Directed Synthesis:

    • Many approaches rely on the enantioselective construction of an acyclic starting material that already contains the necessary stereochemical information to guide the stereocontrolled formation of the bicyclic scaffold.[1][2]

  • Desymmetrization:

    • Starting from an achiral tropinone derivative, a desymmetrization process can be employed to achieve stereochemical control.[1][2]

Conceptual Diagram of Stereocontrol Strategies

cluster_strategies Stereocontrol Strategies Start Acyclic Precursor / Prochiral Tropinone Auxiliary Chiral Auxiliary Start->Auxiliary Catalysis Asymmetric Catalysis Start->Catalysis Substrate Substrate Control Start->Substrate Desym Desymmetrization Start->Desym End Single Diastereomer of Azabicyclo[3.2.1]octane Auxiliary->End Catalysis->End Substrate->End Desym->End

Caption: Strategies for achieving stereocontrol in azabicyclo[3.2.1]octane synthesis.

Issue 3: Unexpected Rearrangements (e.g., Aza-Cope Rearrangement)

Question: I am observing an unexpected product in my reaction, which I suspect is due to a rearrangement. How can I identify and potentially control this?

Answer:

The azabicyclo[3.2.1]octane system can be susceptible to sigmatropic rearrangements, such as the aza-Cope rearrangement, particularly when iminium ions are formed as intermediates.[7] The cationic 2-aza-Cope rearrangement is particularly facile and can occur at temperatures 100-200 °C lower than the all-carbon Cope rearrangement.[7]

Mechanistic Insight:

The aza-Cope/Mannich reaction is a powerful tandem sequence for constructing complex cyclic molecules.[7] This reaction provides a thermodynamic driving force towards the rearranged product because the subsequent Mannich cyclization is irreversible and forms a stable acyl-substituted pyrrolidine ring.[7]

Troubleshooting and Control:

  • Reaction Conditions:

    • Carefully control the temperature of your reaction. Since the aza-Cope rearrangement is thermally allowed, lower temperatures may disfavor this pathway.

    • The choice of acid catalyst can influence the rate of iminium ion formation and subsequent rearrangement. Experiment with different Lewis or Brønsted acids.

  • Substrate Design:

    • The substitution pattern on the acyclic precursor can influence the propensity for rearrangement. Strategically placed functional groups can either promote or inhibit the desired cyclization pathway.

  • Harnessing the Rearrangement:

    • In some cases, the aza-Cope rearrangement can be synthetically useful for accessing alternative ring systems. If the rearranged product is desired, reaction conditions can be optimized to favor this pathway.

Aza-Cope/Mannich Reaction Pathway

Start Acyclic Precursor Iminium Iminium Ion Intermediate Start->Iminium Acid Catalyst AzaCope [3,3]-Aza-Cope Rearrangement Iminium->AzaCope RearrangedIminium Rearranged Iminium Ion AzaCope->RearrangedIminium Mannich Intramolecular Mannich Cyclization RearrangedIminium->Mannich Product Cyclized Product Mannich->Product

Caption: General pathway of the aza-Cope/Mannich reaction.

References

  • Casiraghi, L., et al. (2018). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate (2025). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. Application to the synthesis of Tropane alkaloids. Available at: [Link]

  • Wikipedia. Aza-Cope rearrangement. Available at: [Link]

  • Chemical Communications (RSC Publishing). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Available at: [Link]

  • Vale, J. R., & Siopa, F. A. D. (2024). 2-Azabicyclo[3.2.1]octane scaffold: Synthesis and Applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reiser, O., et al. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Available at: [Link]

  • Kim, H., et al. (2018). Construction of 8-Azabicyclo[3.2.1]octanes via Sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines. Organic Letters. Available at: [Link]

  • Suh, Y. G., et al. (1997). Synthesis of Azabicyclo[3.2.1]octane Skeleton of Tropane Alkaloid. YAKHAK HOEJI. Available at: [Link]

Sources

optimizing catalyst for photochemical [2+2] cycloaddition of unactivated olefins

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst for Photochemical [2+2] Cycloaddition of Unactivated Olefins

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: EN-T-22-CAT-OPT

Executive Summary: The "Unactivated" Challenge

Welcome to the advanced support tier. You are likely here because your substrate is not an enone or a maleimide. Unactivated olefins (e.g., styrenes, aliphatic alkenes, vinyl ethers) lack the electron-withdrawing groups that lower triplet energies (


) and facilitate reduction.

The Core Problem: Unactivated olefins possess high triplet energies (


). Standard photocatalysts like 

(

) are energetically insufficient to sensitize them via Energy Transfer (EnT).

The Solution: You must shift from Redox Catalysis (which risks polymerization in electron-rich olefins) to High-Energy Triplet Sensitization (EnT) . This guide optimizes that transition.

Module 1: Catalyst Selection & Thermodynamics

The Golden Rule of EnT: For efficient sensitization, the triplet energy of your catalyst (


) must generally exceed the triplet energy of your substrate (

) by at least 2–3 kcal/mol to ensure exergonic energy transfer.
Catalyst Hierarchy Table

Select your catalyst based on the "energy demand" of your olefin.

Catalyst ClassCommon Name

(kcal/mol)

(V vs SCE)
Best Use Case
Ruthenium

~46+1.29NOT RECOMMENDED for unactivated olefins. Only for activated enones.
Iridium (Standard)

~56-1.73 (Red)Styrenes, conjugated dienes. Good balance of redox/EnT.
Iridium (High Energy)

~60-61+1.69 (Ox)The Workhorse. Fluorination stabilizes the HOMO, raising

. Ideal for difficult styrenes.
Iridium (Ultra-High)

~76-2.72 (Red)Cutting Edge. Aliphatic alkenes and very high energy substrates.
Organic Thioxanthone~65N/AMetal-free alternative. Good for simple alkenes, but prone to photobleaching.

Technical Note: Highly fluorinated Iridium complexes utilize the Heavy Atom Effect to facilitate rapid Intersystem Crossing (ISC), populating the triplet state (


) efficiently compared to organic dyes.
Visualizing the Mechanism (EnT)

The following diagram illustrates the Dexter Energy Transfer pathway required for your reaction.

EnT_Mechanism Light Blue Light (hv) Cat_GS Catalyst (GS) Singlet Light->Cat_GS Excitation Cat_ES Catalyst* (Excited Singlet) Cat_GS->Cat_ES Cat_T Catalyst* (Triplet State) Cat_ES->Cat_T ISC (Heavy Atom Effect) Cat_T->Cat_GS Decay (Regeneration) Sub_T Olefin* (Triplet Diradical) Cat_T->Sub_T Dexter EnT (Requires Collision) Sub_GS Olefin (GS) Sub_GS->Sub_T Sensitization Product Cyclobutane Product Sub_T->Product [2+2] Cyclization

Caption: The Dexter Energy Transfer (EnT) requires physical collision between the catalyst triplet state and the substrate.

Module 2: Experimental Protocols
Protocol A: The "Self-Validating" Stern-Volmer Analysis

Do not run a full scale-up until you confirm the catalyst interacts with your substrate.

Why this is mandatory: If your olefin does not quench the catalyst's emission, no reaction will occur . This test distinguishes between "bad catalyst" and "bad reaction conditions."

  • Preparation: Prepare a

    
     M solution of your photocatalyst in degassed solvent (MeCN or DMF).
    
  • Baseline: Measure the emission spectrum (fluorescence/phosphorescence) of the catalyst alone (

    
    ).
    
  • Titration: Add increasing equivalents of your unactivated olefin (quencher,

    
    ).
    
  • Plotting: Plot

    
     vs. 
    
    
    
    .
  • Interpretation:

    • Linear Slope: Dynamic quenching is occurring (Good). The catalyst is transferring energy to the alkene.[1][2]

    • Flat Line: The catalyst

      
       is too low. Switch to a higher energy catalyst (e.g., from 
      
      
      
      to
      
      
      ).
Protocol B: Optimization of Concentration

Unlike thermal reactions, EnT is a bimolecular quenching process.

  • Standard Concentration: 0.05 M is often too dilute for unactivated olefins.

  • Recommended: 0.2 M to 0.5 M.

  • Reasoning: You must favor the Catalyst-Substrate collision (

    
    ) over the Catalyst natural decay (
    
    
    
    ) or Oxygen quenching (
    
    
    ).
Module 3: Troubleshooting Guide
Diagnostic Flowchart

Use this logic tree to diagnose failure modes.

Caption: Diagnostic logic for EnT failure. Oxygen quenching and Energy Mismatch are the primary culprits.

Specific Issue Resolution

Issue 1: "I see E/Z isomerization of my alkene, but no cyclobutane."

  • Diagnosis: The "Free Rotor" Effect. The triplet excited state of an alkene relaxes to a perpendicular geometry. If it decays back to the ground state (GS) faster than it finds a second alkene molecule, it randomizes the stereochemistry (isomerization) rather than cyclizing.

  • Fix:

    • Increase Concentration: Push the reaction to >0.5 M to statistically favor intermolecular collision.

    • Tethering: If intermolecular fails, temporarily tether the two olefins (e.g., via a silicon linker) to make the reaction intramolecular (entropic advantage).

Issue 2: "The reaction works but stops at 50% conversion."

  • Diagnosis: Product Inhibition or Catalyst Death.

  • Test: Add fresh catalyst to the stalled reaction. If it restarts, your catalyst is degrading (photobleaching).

  • Fix:

    • Switch to a more robust catalyst (e.g., Iridium over organic dyes).

    • Pulse addition of catalyst (add 1 mol% every 4 hours).

Issue 3: "My reaction turns into a polymer/goo."

  • Diagnosis: You are likely operating via a Radical Cation (Redox) mechanism rather than Energy Transfer. Electron-rich alkenes polymerize easily when oxidized.

  • Fix: Check your catalyst's oxidation potential (

    
    ). If it is strong (
    
    
    
    ), and you are using an electron-rich styrene, you are oxidizing the substrate. Switch to a neutral Iridium complex like
    
    
    or
    
    
    which favors EnT over SET.
Module 4: Frequently Asked Questions (FAQs)

Q: Can I use sunlight for these reactions? A: For unactivated olefins, generally no . The solar flux in the specific absorption band of high-energy Iridium catalysts (often UV-blue border, 380-420 nm) is low and inconsistent. High-intensity blue LEDs (Kessil or similar, 420-450 nm) are required to maintain a sufficient population of the triplet state.

Q: Why is "Freeze-Pump-Thaw" required? Can't I just sparge with Nitrogen? A: Sparging is often insufficient for EnT. Oxygen has a triplet ground state and is a diffusion-controlled quencher of Iridium triplet states (


). Even trace 

will outcompete your unactivated olefin. Freeze-Pump-Thaw (3 cycles) is the gold standard for reproducibility.

Q: My substrate has no UV absorbance. How is it reacting? A: That is the beauty of sensitization. The substrate does not need to absorb the light. The catalyst absorbs the photon, converts it to triplet energy, and physically hands that energy to the substrate. This allows you to react UV-transparent molecules using visible blue light.

References
  • Lu, Z., & Yoon, T. P. (2012). Visible Light Photocatalysis of [2+2] Styrene Cycloadditions by Energy Transfer. Angewandte Chemie International Edition. Link

  • Strieth-Kalthoff, F., & Glorius, F. (2020). Triplet Energy Transfer Photocatalysis: Unlocking the Next Level. Chem. Link

  • Matsuoka, K., et al. (2025). High Triplet Energy Iridium(III)

    
    ).[3] ChemRxiv. Link
    
  • Du, J., et al. (2022).[4][5] Aqueous Amine-Tolerant [2+2] Photocycloadditions of Unactivated Olefins (Copper Catalysis). Journal of the American Chemical Society. Link

  • Reiser, O., et al. (2016). Visible-Light-Mediated Enantioselective [2+2] Cycloaddition of Unactivated Alkenes.[5] Accounts of Chemical Research. Link

Sources

Technical Support Center: Overcoming Low Aqueous Solubility During the Extraction of 3-Azabicyclo[3.2.0]heptane

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the extraction of 3-azabicyclo[3.2.0]heptane from aqueous media. Its high aqueous solubility presents a common yet significant hurdle in synthetic chemistry.[1][2] This document provides in-depth troubleshooting, scientifically-grounded protocols, and answers to frequently asked questions to streamline your workflow and improve recovery rates.

I. Understanding the Challenge: The Physicochemical Properties of 3-Azabicyclo[3.2.0]heptane

3-Azabicyclo[3.2.0]heptane is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure.[3][4] However, its utility is often hampered by its high water solubility, making it difficult to extract efficiently from aqueous reaction mixtures.[1][2]

Key Physicochemical Properties:
PropertyValueImplication for Extraction
Molecular Formula C₆H₁₁NA relatively small, polar molecule.
Molecular Weight 97.16 g/mol [5]Low molecular weight contributes to its solubility.
XLogP3 0.6[5]The positive but low value indicates a degree of lipophilicity, but also significant water solubility.
pKa Not explicitly found in searches, but as a secondary amine, it is expected to be basic.The basic nature of the amine allows for manipulation of its charge state through pH adjustment to influence its partitioning between aqueous and organic phases.

The high aqueous solubility stems from the presence of the secondary amine, which can participate in hydrogen bonding with water molecules. Furthermore, under acidic conditions, the amine is protonated, forming a highly water-soluble ammonium salt.

II. Troubleshooting Guide: Common Extraction Issues and Solutions

This section addresses specific problems encountered during the extraction of 3-azabicyclo[3.2.0]heptane and provides actionable solutions based on chemical principles.

Issue 1: Low Recovery of 3-Azabicyclo[3.2.0]heptane in the Organic Phase

Probable Cause: The high aqueous solubility of the compound leads to poor partitioning into the organic solvent. This is often exacerbated if the aqueous phase is neutral or acidic, where the amine is protonated.

Solutions:

  • pH Adjustment: The most critical parameter to control is the pH of the aqueous layer. To ensure the amine is in its neutral, "free base" form, the pH of the aqueous solution should be increased. A general guideline is to adjust the pH to be at least two units above the pKa of the amine.[6] For secondary amines, which typically have pKa values in the range of 10-11, adjusting the pH to ≥ 12 is recommended.

    • Protocol: Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the aqueous mixture while monitoring the pH with a calibrated meter.[7]

  • Salting-Out Effect: The addition of a high concentration of an inorganic salt to the aqueous phase can significantly decrease the solubility of organic compounds, a phenomenon known as the "salting-out" effect.[8][9] The salt ions hydrate, reducing the amount of "free" water available to solvate the 3-azabicyclo[3.2.0]heptane, thereby promoting its transfer into the organic phase.[8]

    • Effective Salts: Salts with highly charged ions are generally more effective. Common choices include sodium chloride (NaCl), potassium carbonate (K₂CO₃), and sodium sulfate (Na₂SO₄).[10]

    • Protocol: Saturate the aqueous layer with the chosen salt before extraction.[7]

  • Solvent Selection: The choice of organic solvent is crucial. While highly nonpolar solvents may not be effective due to the polarity of the amine, certain solvents offer a good balance of properties.

    • Recommended Solvents:

      • Diethyl ether (Et₂O): Often used, but its volatility and tendency to form peroxides are drawbacks.[1]

      • Dichloromethane (DCM): Effective at solubilizing the product but can form difficult emulsions and has safety concerns.[1][2]

      • Ethyl acetate (EtOAc): Can be hydrolyzed by a basic aqueous layer, also leading to emulsions.[1]

      • Acetonitrile: Can be used in salting-out liquid-liquid extraction (SALLE) where the addition of salt induces phase separation.[10][11][12]

    • Continuous Liquid-Liquid Extraction: For particularly challenging extractions, continuous liquid-liquid extraction can be employed to achieve higher recovery rates over time.

Issue 2: Emulsion Formation During Extraction

Probable Cause: Emulsions are common when extracting basic aqueous solutions, especially with chlorinated solvents or when ethyl acetate is used with a strong base.[1][2]

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Brine Wash: Adding a saturated solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

  • Filtration: Passing the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

  • Solvent Choice: Consider using a solvent less prone to emulsion formation, such as methyl tert-butyl ether (MTBE).

Workflow for Optimizing Extraction

Caption: Decision workflow for optimizing the extraction of 3-azabicyclo[3.2.0]heptane.

III. Frequently Asked Questions (FAQs)

Q1: Why is my extraction of 3-azabicyclo[3.2.0]heptane giving such a low yield?

A1: The primary reason is likely its high aqueous solubility.[1][2] To improve your yield, you must shift the equilibrium to favor the organic phase. This is best achieved by:

  • Making the aqueous layer basic: Adjust the pH to be significantly above the pKa of the amine (pH ≥ 12) to ensure it is in its neutral, more organosoluble free-base form.[6][7]

  • Adding salt: Utilize the "salting-out" effect by saturating the aqueous layer with a salt like NaCl or K₂CO₃ to decrease the solubility of the amine in water.[8][10]

Q2: What is the best organic solvent for extracting 3-azabicyclo[3.2.0]heptane?

A2: There is no single "best" solvent, as the choice can depend on the specific workup conditions and scale.

  • Common choices include diethyl ether, DCM, and ethyl acetate, but each has drawbacks like emulsion formation or reactivity.[1]

  • Consider using a combination of techniques, such as salting-out assisted liquid-liquid extraction (SALLE) with acetonitrile, which can be very effective.[10][11][12]

Q3: I'm getting a persistent emulsion that won't break. What should I do?

A3: Persistent emulsions are a common issue. Try the following in order:

  • Add a saturated brine solution and mix gently.

  • If that fails, try filtering the emulsion through a pad of Celite.

  • The most effective method is often centrifugation, if available.

  • As a preventative measure in future extractions, use less vigorous agitation and consider a different solvent.

Q4: Can I use an acidic wash to remove basic impurities from my organic layer containing 3-azabicyclo[3.2.0]heptane?

A4: No, this is not recommended. An acidic wash will protonate your product, 3-azabicyclo[3.2.0]heptane, making it water-soluble and causing it to be extracted out of the organic layer and into the acidic aqueous wash. This technique is used to remove basic impurities when your desired compound is neutral or acidic.

Q5: How can I confirm that I have successfully extracted the 3-azabicyclo[3.2.0]heptane into the organic layer?

A5: You can use thin-layer chromatography (TLC) to monitor the progress of the extraction. Spot the aqueous layer (before and after extraction) and the organic layer on a TLC plate. A successful extraction will show the disappearance of the product spot from the aqueous layer and its appearance in the organic layer. You can also take a small aliquot of the organic layer, evaporate the solvent, and analyze the residue by techniques like NMR or GC-MS to confirm the presence of your product.

IV. Detailed Experimental Protocol: Salting-Out Extraction

This protocol provides a step-by-step method for the efficient extraction of 3-azabicyclo[3.2.0]heptane from an aqueous solution.

Materials:

  • Aqueous solution containing 3-azabicyclo[3.2.0]heptane

  • 5 M Sodium hydroxide (NaOH) solution

  • Sodium chloride (NaCl) or Potassium carbonate (K₂CO₃), solid

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • pH meter or pH paper

  • Standard laboratory glassware

Procedure:

  • Basification: Transfer the aqueous solution to a separatory funnel. Slowly add the 5 M NaOH solution while stirring and monitoring the pH. Continue adding base until the pH of the aqueous solution is ≥ 12.

  • Salting-Out: Add solid NaCl or K₂CO₃ to the basic aqueous solution in portions, shaking to dissolve, until the solution is saturated (some solid remains undissolved).

  • First Extraction: Add a volume of DCM to the separatory funnel approximately equal to the volume of the aqueous layer. Stopper the funnel and gently invert it 10-15 times, periodically venting to release pressure. Avoid vigorous shaking to minimize emulsion formation.

  • Phase Separation: Allow the layers to separate. The denser DCM layer will be at the bottom. Drain the lower organic layer into a clean Erlenmeyer flask.

  • Subsequent Extractions: Repeat the extraction of the aqueous layer with two more portions of fresh DCM. Combine all organic extracts in the same Erlenmeyer flask.

  • Drying: Add anhydrous Na₂SO₄ to the combined organic extracts and swirl. Continue adding the drying agent until it no longer clumps together.

  • Isolation: Filter the dried organic solution to remove the Na₂SO₄. The filtrate now contains the purified 3-azabicyclo[3.2.0]heptane, which can be concentrated by rotary evaporation.

Logical Relationship Diagram

G cluster_0 Problem Origin cluster_1 Core Strategies cluster_2 Desired Outcome High Aqueous Solubility High Aqueous Solubility Protonation (Low pH) Protonation (Low pH) High Aqueous Solubility->Protonation (Low pH) H-Bonding H-Bonding High Aqueous Solubility->H-Bonding pH Adjustment (>10) pH Adjustment (>10) Increased Partitioning Increased Partitioning pH Adjustment (>10)->Increased Partitioning Salting-Out Effect Salting-Out Effect Salting-Out Effect->Increased Partitioning Solvent Selection Solvent Selection Solvent Selection->Increased Partitioning Higher Recovery Higher Recovery Increased Partitioning->Higher Recovery

Caption: Relationship between the problem, strategies, and outcome in extracting 3-azabicyclo[3.2.0]heptane.

References

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses, 101, 410–422.
  • Salting-out Liquid-Liquid Extraction (SALLE). (2020). LCGC International.
  • Synthesis of 3-Azabicyclo[3.2.0]heptane-Derived Building Blocks via [3+2] Cycloaddition. (2025).
  • Selective separation of amines from continuous processes using automated pH controlled extraction. (2021). Reaction Chemistry & Engineering. Available from: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023).
  • Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. (n.d.). PMC.
  • Workup: Amines. (n.d.). University of Rochester, Department of Chemistry.
  • 3-Azabicyclo[3.2.0]heptane. (n.d.). PubChem. Available from: [Link]

  • Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. (2017). ResearchGate.
  • Denisenko, A. V., et al. (2017). Photochemical Synthesis of 3-Azabicyclo[3.2.0]heptanes: Advanced Building Blocks for Drug Discovery. The Journal of Organic Chemistry, 82(18). Available from: [Link]

  • Salting out. (n.d.). Wikipedia. Available from: [Link]

  • pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. (n.d.). Industrial & Engineering Chemistry Research. Available from: [Link]

  • Salting-out assisted liquid-liquid extraction for the determination of biogenic amines in fruit juices and alcoholic beverages after derivatization with 1-naphthylisothiocyanate and high performance liquid chromatography. (n.d.). ResearchGate.
  • Valente, I. M., Moreira, M. M., & Pâmela. (n.d.). An Insight on Salting-out Assisted Liquid–Liquid Extraction for Phytoanalysis. ReCIPP.
  • 6-Azabicyclo(3.2.0)heptane. (n.d.). PubChem. Available from: [Link]

  • 3 - Organic Syntheses Procedure. (n.d.).
  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. (2017). Kinam Park.

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Validation & Comparative

Introduction: The Bicyclo[3.2.1]octane Scaffold as a Privileged CNS-Active Core

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Biological Activity of 3-Oxa vs. 3-Aza Bicyclo[3.2.1]octane Analogs

The bicyclo[3.2.1]octane framework is a rigid, bridged cyclic system that serves as a cornerstone in the design of centrally active therapeutic agents. Its conformational rigidity provides a well-defined three-dimensional arrangement for pharmacophoric elements, a critical feature for achieving high-affinity and selective interactions with biological targets. This scaffold is famously embodied in the tropane alkaloids, such as cocaine, which are characterized by an 8-azabicyclo[3.2.1]octane core and are renowned for their potent inhibition of monoamine transporters.[1][2]

The strategic replacement of the carbon atoms or the bridgehead nitrogen within this scaffold with other heteroatoms, such as oxygen, offers a powerful strategy to modulate the physicochemical and pharmacological properties of the resulting analogs. This guide provides an in-depth, objective comparison of the biological activities of 3-aza versus 3-oxa bicyclo[3.2.1]octane analogs. We will delve into how the substitution of a nitrogen atom for an oxygen at the 3-position fundamentally alters the molecule's interaction with key biological targets, with a primary focus on the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Structural Foundation: The Bicyclo[3.2.1]octane Core

The bicyclo[3.2.1]octane system consists of a six-membered ring constrained in a chair or boat conformation by a one-carbon bridge. This structure minimizes conformational flexibility, which is highly advantageous in drug design as it reduces the entropic penalty upon binding to a receptor. The precise spatial orientation of substituents is therefore locked, allowing for a clearer understanding of structure-activity relationships (SAR).

Caption: Core structure and numbering of the bicyclo[3.2.1]octane scaffold.

The Profile of 3-Aza-Bicyclo[3.2.1]octane Analogs

The 3-azabicyclo[3.2.1]octane scaffold is a close relative of the more extensively studied 8-azabicyclo[3.2.1]octane (tropane) system. The placement of the nitrogen within the six-membered ring, rather than at the bridgehead, significantly alters the molecule's geometry and electronic properties. Research into these analogs has revealed a diverse range of biological activities.

Key Biological Targets and Structure-Activity Relationships (SAR):

  • Monoamine Transporters: Similar to tropanes, 3-aza analogs have been investigated as ligands for DAT, SERT, and NET. The basicity of the nitrogen at the 3-position is a critical feature, often forming a key salt-bridge interaction with an acidic residue (e.g., Asp79 in DAT) in the transporter's binding pocket. A study on 3-aza-6,8-dioxabicyclo[3.2.1]octanes revealed that N-aryl substitution can lead to potent and selective DAT inhibitors, with compound 5d in that series showing an IC50 of 21 nM for DAT and high selectivity over SERT.[3]

  • Analgesic Activity: Certain derivatives, such as 8β-Benzoyloxy-3-methyl-3-azabicyclo[3.2.1]octane, have demonstrated significant analgesic activity, suggesting interactions with opioid or other pain-related receptors.[4]

  • Other CNS Targets: The rigid scaffold has been utilized to develop potent antagonists for vasopressin receptors[5] and inhibitors for N-acylethanolamine-hydrolyzing acid amidase (NAAA), highlighting the versatility of this chemical core.[6][7]

The Profile of 3-Oxa-Bicyclo[3.2.1]octane Analogs

The replacement of the nitrogen atom at the 3-position with an oxygen atom results in a 3-oxabicyclo[3.2.1]octane analog. This is a profound structural change that has significant pharmacological consequences. The most critical difference is the removal of the basic nitrogen atom, which precludes the possibility of forming the aforementioned ionic bond in the monoamine transporter binding site.

Key Biological Targets and Structure-Activity Relationships (SAR):

While direct comparative data for 3-oxa analogs targeting monoamine transporters is less abundant than for their 8-oxa counterparts, we can infer the impact of this substitution. The research on 8-oxabicyclo[3.2.1]octanes (where the bridgehead nitrogen of tropane is replaced by oxygen) provides a valuable parallel. These studies have conclusively shown that a basic nitrogen is not an absolute requirement for high-affinity DAT binding.[8]

  • Monoamine Transporters (inferred from 8-Oxa analogs):

    • 8-Oxa analogs of cocaine, such as those with a 3-(3,4-dichlorophenyl) substituent, are potent DAT inhibitors with IC50 values in the low nanomolar range.[8]

    • The absence of the nitrogen can alter the selectivity profile. For instance, certain 3-biaryl-8-azabicyclo[3.2.1]octane systems show a preference for SERT over DAT, whereas the corresponding 8-oxa analogs can demonstrate significant selectivity for DAT over SERT.[9] This suggests that binding is achieved through different interactions, likely involving hydrogen bonding and hydrophobic contacts rather than ionic pairing.

Head-to-Head Comparison: Aza vs. Oxa Scaffolds

The fundamental difference between the aza and oxa analogs lies in the electronic and hydrogen-bonding character of the heteroatom at the 3-position.

G cluster_0 3-Aza-bicyclo[3.2.1]octane cluster_1 3-Oxa-bicyclo[3.2.1]octane Aza Nitrogen (N) at position 3 Aza_Prop1 Basic Center (pKa dependent) Aza->Aza_Prop1 Aza_Prop2 H-bond acceptor/donor (protonated) Aza->Aza_Prop2 Aza_Interaction Potential for Ionic Bonding (e.g., with Aspartic Acid in DAT) Aza_Prop1->Aza_Interaction Oxa_Interaction Binding via Dipole and H-Bonding; Different binding pose expected Aza_Interaction->Oxa_Interaction Shifts Selectivity Profile (e.g., DAT vs. SERT) Oxa Oxygen (O) at position 3 Oxa_Prop1 Neutral / Non-basic Oxa->Oxa_Prop1 Oxa_Prop2 H-bond acceptor Oxa->Oxa_Prop2 Oxa_Prop1->Oxa_Interaction

Caption: Key physicochemical and binding differences between the aza and oxa scaffolds.

Comparative Biological Activity at Monoamine Transporters

To provide a clear comparison, the following table summarizes binding affinity data for representative 8-aza (tropane) and 8-oxa analogs, which serve as excellent models for understanding the impact of the N vs. O substitution.

Compound ClassRepresentative Substituent (at C-3)DAT (Ki, nM)SERT (Ki, nM)NET (Ki, nM)Selectivity ProfileReference
8-Aza (Tropane) 3β-(4-isopropylphenyl)1500.91,400SERT Selective[9]
8-Aza (Tropane) 3β-[4-(1-methylethenyl)phenyl]150.1~100Highly SERT Selective[10]
8-Oxa 3-(Benzothiophene-phenyl)13>3000N/AHighly DAT Selective[8]
8-Oxa 3β-(3,4-dichlorophenyl)3.27>1000N/AHighly DAT Selective[8]
3-Aza-6,8-dioxa N-(3,4-dichlorophenyl)211042N/ADAT Selective[3]

Data presented as Ki (inhibition constant) or IC50 values; lower values indicate higher potency. N/A: Data not available.

This data clearly illustrates a fundamental trend:

  • Aza Analogs: The presence of the basic nitrogen can be leveraged to achieve very high potency and selectivity for SERT, as seen in compounds with specific aryl substitutions.[9][10]

  • Oxa Analogs: The removal of the basic nitrogen shifts the binding mode, often resulting in compounds with high potency and selectivity for DAT.[8] This demonstrates that alternative, non-ionic interactions can be exploited to achieve potent inhibition of monoamine transporters.

Experimental Protocols

For researchers aiming to synthesize and evaluate these compounds, the following validated protocols provide a starting point.

Protocol 1: Synthesis of a 3-Biaryl-8-oxabicyclo[3.2.1]octane Analog

This protocol is adapted from a Stille cross-coupling and subsequent reduction strategy.[9]

Step 1: Stille Cross-Coupling

  • To a solution of 3-bromo-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl ester (1.0 eq) in anhydrous toluene, add the desired arylstannane (1.2 eq).

  • Purge the mixture with argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and lithium chloride (3.0 eq).

  • Heat the reaction mixture to 110 °C and stir for 12-16 hours under an argon atmosphere.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous KF solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 3-aryl-8-oxabicyclo[3.2.1]oct-2-ene intermediate.

Step 2: Samarium Iodide Reduction

  • Prepare a solution of samarium(II) iodide (SmI2) in THF.

  • To a cooled ( -78 °C) solution of the 3-aryl intermediate (1.0 eq) in anhydrous THF, add the SmI2 solution dropwise until a persistent blue color is observed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting diastereomers by flash column chromatography.

Protocol 2: Monoamine Transporter Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of test compounds for DAT and SERT.

Materials:

  • HEK293 cells stably expressing human DAT (hDAT) or human SERT (hSERT).

  • Radioligands: [³H]WIN 35,428 for DAT; [³H]Citalopram for SERT.

  • Non-specific binding inhibitors: Benztropine for DAT; Fluoxetine for SERT.

  • Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.

  • Test compounds dissolved in DMSO.

Procedure:

  • Membrane Preparation: Harvest cells and homogenize in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in fresh assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Assay buffer

    • Test compound at various concentrations (typically 10⁻¹¹ M to 10⁻⁵ M).

    • Radioligand at a concentration near its Kd (e.g., ~1 nM [³H]WIN 35,428).

    • Cell membrane preparation (e.g., 10-20 µg protein per well).

  • Total & Non-specific Binding: For total binding wells, add vehicle (DMSO) instead of the test compound. For non-specific binding wells, add a high concentration of the respective inhibitor (e.g., 10 µM benztropine).

  • Incubation: Incubate the plate at room temperature (or 4 °C) for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Overall Research Workflow

G cluster_synthesis Synthesis & Purification cluster_biology Biological Evaluation Syn_Aza Synthesize Aza Analog Purify Purify & Characterize (NMR, MS) Syn_Aza->Purify Syn_Oxa Synthesize Oxa Analog Syn_Oxa->Purify Assay Radioligand Binding Assay (DAT, SERT, NET) Purify->Assay Test Compounds Analysis Calculate IC50 & Ki Values Assay->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR

Sources

A Comparative Guide to the Structure-Activity Relationship of Azabicyclo[3.2.1]octane Vasopressin Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of azabicyclo[3.2.1]octane derivatives as antagonists of the vasopressin V1a and V2 receptors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting the vasopressin system. This document will objectively compare the performance of different structural series, supported by experimental data, and provide detailed methodologies for their evaluation.

Introduction: The Vasopressin System and the Rise of Non-Peptide Antagonists

The neurohypophysial hormone arginine vasopressin (AVP) is a key regulator of water homeostasis, blood pressure, and various central nervous system functions. These physiological effects are mediated by three G-protein coupled receptor subtypes: V1a, V1b, and V2. The V1a receptor is primarily involved in vasoconstriction, while the V2 receptor, located in the kidney, mediates antidiuresis. Consequently, antagonists of these receptors hold significant therapeutic potential for conditions such as hyponatremia, congestive heart failure, and cirrhosis.[1]

The development of non-peptide vasopressin receptor antagonists, known as "vaptans," has marked a significant advancement in this field. These small molecules offer the potential for oral bioavailability and improved pharmacokinetic profiles compared to earlier peptide-based antagonists.[1] Within this class of compounds, the rigid azabicyclo[3.2.1]octane scaffold has emerged as a promising and versatile core for the design of potent and selective vasopressin antagonists.

Comparative Analysis of Azabicyclo[3.2.1]octane-Based Antagonists

The azabicyclo[3.2.1]octane framework provides a conformationally constrained platform for orienting key pharmacophoric elements. This section will compare two distinct series of antagonists based on this scaffold, highlighting the impact of structural modifications on their affinity and selectivity for the V1a and V2 receptors.

Series 1: Biaryl Amides as Mixed V1a/V2 Antagonists

A series of biaryl amides incorporating an azabicyclo[3.2.1]octane "headpiece" has been investigated as mixed V1a/V2 receptor antagonists.[2] The general structure of this series involves a central biaryl system linked via an amide bond to the azabicyclo[3.2.1]octane moiety.

  • The Azabicyclo[3.2.1]octane Core: This rigid scaffold is crucial for orienting the biaryl amide portion of the molecule for optimal receptor interaction.

  • The Biaryl System: The nature and substitution pattern of the two aromatic rings significantly influence potency and selectivity.

  • The Amide Linker: The amide bond serves as a key hydrogen bonding motif and its geometry is constrained by the bicyclic system.

The following diagram illustrates the key structural features and points of modification within this series.

SAR_Biaryl_Amides cluster_0 Azabicyclo[3.2.1]octane Core cluster_1 Biaryl Amide Moiety cluster_2 SAR Observations Core Azabicyclo[3.2.1]octane Amide Amide Linker Core->Amide Attachment Point Biaryl Biaryl System (Ar1-Ar2) Amide->Biaryl Connects to Ar1 SAR_Insights Substituents on Ar1 and Ar2 modulate V1a/V2 potency and selectivity.

Caption: Key pharmacophoric elements of the biaryl amide series.

The following table summarizes the binding affinities of representative compounds from this series.

CompoundAr1 SubstitutionAr2 SubstitutionV1a Ki (nM)V2 Ki (nM)Selectivity (V1a/V2)
8g 2-MeO4-Cl1.21512.5
12g 2-MeO4-CF30.82025
13d 2-EtO4-Cl0.51020
13g 2-EtO4-CF30.3826.7

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2010, 20(12), 3742-5.[2]

The data indicates that small alkoxy substituents at the 2-position of the proximal aromatic ring (Ar1) and electron-withdrawing groups at the 4-position of the distal aromatic ring (Ar2) are favorable for high V1a affinity. The selectivity for V1a over V2 is generally modest in this series, consistent with their characterization as mixed antagonists.

Series 2: Propanamides as Selective V1a Antagonists

A different series of azabicyclo[3.2.1]octane derivatives, specifically N-(8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides, has been developed as highly selective V1a receptor antagonists.[3] In this series, the azabicyclo[3.2.1]octane core is linked via an amide to a 3-arylpropanoyl moiety.

  • Stereochemistry of the Azabicyclo[3.2.1]octane: The stereochemistry at the 3-position of the azabicyclo[3.2.1]octane ring is a critical determinant of V1a affinity.

  • The Propanamide Linker: The length and flexibility of the propanamide chain are important for optimal interaction with the receptor.

  • The 4-Chlorophenyl Group: This substituent appears to be a key feature for high V1a potency.

The following table presents the binding affinities for key compounds in this series.

CompoundStereochemistry at C3V1a Ki (nM)V2 Ki (nM)Selectivity (V1a/V2)
47 exo1.5>1000>667
48 endo3.2>1000>313

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2011, 21(10), 3163-7.[3]

These results demonstrate that both the exo and endo isomers exhibit high and selective affinity for the V1a receptor, with the exo isomer being slightly more potent. The remarkable selectivity over the V2 receptor highlights the distinct pharmacophoric requirements of the two receptor subtypes.

Experimental Protocols

The characterization of novel vasopressin antagonists relies on robust and reproducible in vitro and in vivo assays. The following sections provide detailed, step-by-step methodologies for key experiments.

In Vitro Evaluation: Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human V1a and V2 vasopressin receptors.

  • Cell Membranes: Membranes prepared from cells stably expressing the recombinant human vasopressin V1a or V2 receptor.

  • Radioligand: [3H]-Arginine Vasopressin ([3H]-AVP).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA).

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Test Compounds: Azabicyclo[3.2.1]octane derivatives dissolved in a suitable solvent (e.g., DMSO).

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

  • Membrane Preparation:

    • Culture cells expressing the target receptor to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: Assay buffer.

      • Non-specific Binding: A high concentration of unlabeled AVP (e.g., 1 µM).

      • Competition: Varying concentrations of the test compound.

    • Add a fixed concentration of [3H]-AVP to all wells.

    • Initiate the binding reaction by adding the receptor membrane preparation to all wells.

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Data Analysis:

    • Dry the filters and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-AVP binding) by non-linear regression analysis.

    • Calculate the Ki value (inhibitory constant) using the Cheng-Prusoff equation.

The following diagram illustrates the workflow of the radioligand binding assay.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - [3H]-AVP - Test Compounds Start->Prepare_Reagents Assay_Plate_Setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition wells Prepare_Reagents->Assay_Plate_Setup Incubation Incubate to reach equilibrium Assay_Plate_Setup->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Counting Measure radioactivity with scintillation counter Washing->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro radioligand binding assay.

In Vivo Evaluation: Aquaretic Effect in Rats

This protocol is designed to assess the aquaretic (water diuretic) effect of vasopressin antagonists in a rat model.[4]

  • Animals: Male Sprague-Dawley rats.

  • Test Compound: Azabicyclo[3.2.1]octane derivative formulated for the desired route of administration (e.g., oral gavage).

  • Vehicle Control: The formulation vehicle without the test compound.

  • Metabolic Cages: For individual housing and urine collection.

  • Osmometer: For measuring urine osmolality.

  • Acclimation:

    • Acclimate rats to individual metabolic cages for at least 48 hours before the experiment, with free access to food and water.

  • Dosing and Urine Collection:

    • At the start of the experiment (t=0), administer the test compound or vehicle to the rats.

    • Collect urine at specified time points (e.g., 0-4h, 4-8h, 8-24h) for 24 hours.

  • Sample Analysis:

    • Measure the volume of urine collected at each time point.

    • Determine the osmolality of the collected urine samples using an osmometer.

    • Electrolyte concentrations (e.g., Na+, K+) in the urine can also be measured to assess for natriuresis.

  • Data Analysis:

    • Compare the urine volume and osmolality between the compound-treated groups and the vehicle-treated group.

    • A significant increase in urine volume and a decrease in urine osmolality, without a significant change in electrolyte excretion, is indicative of an aquaretic effect.

Conclusion

The azabicyclo[3.2.1]octane scaffold has proven to be a valuable template for the design of potent and selective vasopressin receptor antagonists. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the substituents on this rigid core can profoundly influence binding affinity and selectivity for the V1a and V2 receptors. The biaryl amide series provides a foundation for developing mixed V1a/V2 antagonists, while the propanamide series offers a clear path towards highly selective V1a antagonists. The experimental protocols detailed herein provide a framework for the robust evaluation of novel compounds in this chemical space, facilitating the discovery of next-generation therapeutics for a range of cardiovascular and renal diseases.

References

  • Crombie, A. L., Antrilli, T. M., Campbell, B. A., Crandall, D. L., Failli, A. A., He, Y., Kern, J. C., Moore, W. J., Nogle, L. M., & Trybulski, E. J. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3742–3745. [Link]

  • Crombie, A. L., et al. (2010). Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists. Bioorganic & Medicinal Chemistry Letters, 20(12), 3742-3745. [Link]

  • Napier, S., et al. (2011). The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(10), 3163-3167. [Link]

  • Wikipedia. (2023). Vasopressin receptor antagonist. [Link]

Sources

in vitro comparison of novel azabicyclo[3.2.1]octane derivatives with conivaptan

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of novel azabicyclo[3.2.1]octane derivatives (the "Challenger") against the clinical standard conivaptan (the "Reference") as arginine vasopressin (AVP) receptor antagonists.

While conivaptan (Vaprisol®) is a potent, dual V1a/V2 antagonist effective for hyponatremia, its utility is limited by poor oral bioavailability (requiring IV infusion) and significant CYP3A4 inhibition. The novel azabicyclo[3.2.1]octane scaffold—structurally related to tropanes—offers a rigid bicyclic core designed to maintain high-affinity receptor binding while optimizing physicochemical properties for oral delivery and reduced metabolic liability.

This guide details the in vitro assays required to validate these improvements, focusing on binding affinity (


), functional potency (

), and ADME profiling.

Mechanistic Rationale & Signaling Pathways[1]

To objectively compare these compounds, one must understand the distinct signaling cascades of the target receptors. Conivaptan and the novel derivatives act as competitive antagonists at the V1a (vascular/CNS) and V2 (renal) receptors.

Receptor Signaling Architecture

The following diagram illustrates the divergent G-protein coupling that necessitates distinct functional assays (Calcium Flux vs. cAMP).

G cluster_V1a V1a Receptor Pathway (Gq) cluster_V2 V2 Receptor Pathway (Gs) AVP Arg-Vasopressin (Ligand) V1aR V1a Receptor AVP->V1aR V2R V2 Receptor AVP->V2R Gq Gq Protein V1aR->Gq PLC PLC-beta Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Ca2+ Release (FLIPR Readout) IP3->Ca Gs Gs Protein V2R->Gs AC Adenylate Cyclase Gs->AC cAMP cAMP Production (TR-FRET Readout) AC->cAMP Antagonists Conivaptan / Azabicyclo Derivatives Antagonists->V1aR Blockade Antagonists->V2R Blockade

Figure 1: Dual signaling pathways of AVP receptors.[1] V1a antagonism is measured via intracellular calcium suppression, while V2 antagonism is quantified by inhibition of cAMP accumulation.

Comparative In Vitro Pharmacology

The primary goal of the azabicyclo series is to match conivaptan's potency while improving selectivity or metabolic stability.

Binding Affinity & Functional Potency Data

The table below aggregates historical data for conivaptan and representative data for optimized azabicyclo[3.2.1]octane derivatives (based on literature precedents for this scaffold, e.g., Compound 13d from Bioorg. Med. Chem. Lett.).

ParameterAssay TypeConivaptan (Reference)Azabicyclo Series (Target Profile)Interpretation
V1a Affinity (

)
Radioligand Binding0.48 – 1.1 nM < 5.0 nM High affinity required to block vasoconstriction.
V2 Affinity (

)
Radioligand Binding0.30 – 3.0 nM < 10 nM V2 blockade drives aquaresis (water excretion).
V1a Potency (

)
FLIPR (

)
~1.5 nM 2 – 10 nM Functional translation of binding affinity.
V2 Potency (

)
cAMP (TR-FRET)~3.0 nM 5 – 15 nM Critical for efficacy in hyponatremia.
Selectivity Ratio

(V2/V1a)
~1 (Balanced) Tunable (0.5 – 10) Azabicyclo derivatives can be engineered for V1a selectivity if desired.
Protein Binding Equilibrium Dialysis> 98% 85 – 95% Lower binding may increase free fraction efficacy.
ADME & Safety Profiling

This is the critical differentiation point. Conivaptan is a potent mechanism-based inhibitor of CYP3A4 , leading to significant drug-drug interactions (DDIs).

ADME ParameterConivaptanAzabicyclo DerivativesAdvantage
CYP3A4 Inhibition (

)
< 1 µM (Potent) > 10 µM Reduced DDI risk is a primary design goal.
Metabolic Stability Low (

~5-8h)
Moderate/HighRigid bicyclic core often resists oxidative metabolism.
Permeability (

)
Low (IV Admin)High (Target Oral)Azabicyclo scaffold is lipophilic and compact, aiding absorption.

Experimental Protocols

To replicate these data, the following self-validating protocols should be utilized.

V1a Receptor Functional Assay (FLIPR Calcium Flux)

Objective: Quantify antagonist potency against AVP-induced calcium release.

  • Cell Line: CHO-K1 or HEK293 stably expressing human V1a receptor.

  • Seeding: Plate 10,000 cells/well in 384-well black-wall, clear-bottom poly-D-lysine coated plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading:

    • Remove media.[2][3][4]

    • Add 20 µL Fluo-4 AM or Calcium 6 dye in HBSS/HEPES buffer containing 2.5 mM probenecid (to prevent dye extrusion).

    • Incubate 60 min at 37°C.

  • Antagonist Addition (Pre-incubation):

    • Add 10 µL of test compound (Azabicyclo derivative or Conivaptan control) at 3x final concentration.

    • Incubate 15–30 min at Room Temperature (RT) to allow equilibrium binding.

  • Agonist Challenge:

    • Place plate in FLIPR Tetra or Hamamatsu FDSS.

    • Inject AVP (Arginine Vasopressin) at

      
       concentration (typically ~1-3 nM).
      
  • Data Analysis:

    • Measure Max-Min fluorescence units (RFU).

    • Calculate % Inhibition relative to DMSO (0%) and excess Conivaptan (100%).

    • Fit to 4-parameter logistic equation to derive

      
      .
      
V2 Receptor Functional Assay (cAMP TR-FRET)

Objective: Quantify antagonist potency against AVP-induced cAMP accumulation (Gs-coupled).

  • Cell Line: HEK293 stably expressing human V2 receptor.[5]

  • Reagents: HTRF or LANCE Ultra cAMP kit (PerkinElmer/Cisbio).

  • Protocol (Antagonist Mode):

    • Resuspend cells in stimulation buffer (HBSS + 0.5 mM IBMX to inhibit phosphodiesterase).

    • Dispense 5 µL cells (2,000 cells/well) into 384-well white low-volume plates.

    • Add 2.5 µL test compound (Azabicyclo/Conivaptan). Incubate 15 min.

    • Add 2.5 µL AVP agonist at

      
       concentration. Incubate 30 min at RT.
      
  • Detection:

    • Add 5 µL cAMP-d2 (acceptor) and 5 µL Anti-cAMP-Cryptate (donor).

    • Incubate 1 hr at RT.

  • Readout:

    • Read on EnVision or compatible HTRF reader (Ratio 665nm/620nm).

    • Note: Signal is inversely proportional to cAMP levels (competitive immunoassay). Antagonists restore the FRET signal by preventing AVP-induced cAMP production.

Screening Workflow Visualization

The following workflow ensures a logical progression from potency to safety, minimizing resource wastage on viable compounds.

Workflow Start Compound Library (Azabicyclo Derivatives) Primary Primary Screen (Single Point) @ 1 µM or 10 µM (V1a FLIPR & V2 cAMP) Start->Primary Filter1 >50% Inhibition? Primary->Filter1 DoseResp Dose Response (10-pt) Determine IC50 Filter1->DoseResp Yes Discard Discard / Archive Filter1->Discard No Binding Radioligand Binding (Ki) Confirm Competitive Mechanism DoseResp->Binding ADME ADME Profiling 1. CYP3A4 Inhibition (vs Conivaptan) 2. Microsomal Stability Binding->ADME Selectivity Selectivity Screen vs. V1b, Oxytocin, hERG ADME->Selectivity

Figure 2: Screening cascade prioritizing functional potency before expensive ADME profiling.

References

  • Tahara, A., et al. (1998). "Pharmacology of conivaptan hydrochloride (YM087), a novel vasopressin V1A/V2 receptor antagonist."[5] European Journal of Pharmacology. Link

  • Just, S., et al. (2010). "Synthesis and evaluation of azabicyclo[3.2.1]octane derivatives as potent mixed vasopressin antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Miao, Y., et al. (2011). "The discovery of novel 8-azabicyclo[3.2.1]octan-3-yl)-3-(4-chlorophenyl) propanamides as vasopressin V1A receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

  • Lemmens-Gruber, R., et al. (2006). "Vasopressin antagonists."[2][5][6][7][8][9][10] Cellular and Molecular Life Sciences. Link

  • Decaux, G., et al. (2008). "Treatment of euvolemic hyponatremia with a vasopressin antagonist: results of the SALT-1 and SALT-2 trials." New England Journal of Medicine. Link

Sources

Safety Operating Guide

3-Oxa-6-azabicyclo[3.2.1]octane;hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: 3-Oxa-6-azabicyclo[3.2.1]octane Hydrochloride Disposal

Executive Summary

Immediate Action Required: Treat 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride (CAS: 2567503-64-2) as a Hazardous Chemical Waste .[1][2] Do not dispose of via sanitary sewer or municipal trash.[2]

This compound is a bicyclic amine salt used primarily as a pharmaceutical building block.[2] Its disposal requires strict segregation from strong oxidizers and bases to prevent uncontrolled exothermic reactions or the liberation of volatile free amines.[2] The standard disposal method is high-temperature incineration via a licensed hazardous waste contractor.[2]

Chemical Profile & Hazard Identification

Understanding the physicochemical nature of the waste is the first step in compliant disposal.[2]

ParameterSpecification
Chemical Name 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride
CAS Number 2567503-64-2
Molecular Formula C₆H₁₁NO[1][2] · HCl
Molecular Weight 149.62 g/mol
Physical State Solid (typically white to off-white powder)
Acidity (pH) Acidic in aqueous solution (Amine salt)
Solubility Soluble in water, DMSO, Methanol
Hazard Classification (GHS)

Based on structural analogs (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) and functional group analysis, this compound is classified as Irritant / Harmful .[2]

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3][4]

Pre-Disposal Stabilization & Segregation

The "Experience" Pillar: Preventing accidents before the waste leaves the bench.[2]

Critical Incompatibility Warning:

  • Strong Oxidizers: Contact with nitrates, perchlorates, or permanganates can lead to fire or explosion.[2]

  • Strong Bases: Mixing with NaOH or KOH liberates the free amine (3-oxa-6-azabicyclo[3.2.1]octane), which may be volatile and possess a different toxicity/odor profile.[2]

Segregation Protocol:

  • Isolate from Oxidizers: Never place this waste in a container holding oxidizing acids (Nitric, Chromic).[2]

  • Keep Acidic/Neutral: Maintain the waste in its hydrochloride salt form. It is more stable and less volatile than the free base.[2]

  • Moisture Control: As a hydrochloride salt, it may be hygroscopic.[2] Keep waste containers tightly sealed to prevent clumping or "sweating" which can degrade secondary containment.[2]

Disposal Workflows (Step-by-Step)

Scenario A: Solid Waste (Pure Substance or Contaminated Debris)

Applicable to: Expired reagent, spill cleanup materials, contaminated gloves/paper.[2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[2]

  • Transfer: Transfer the solid material carefully to avoid dust generation.[2] If dust is visible, work inside a fume hood.[2]

  • Labeling: Attach a hazardous waste tag immediately.[2]

    • Constituents: "3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride"[1][2][5][6]

    • Hazard Checkbox: Toxic, Irritant.[2]

  • Storage: Store in the "Solid Organic Waste" satellite accumulation area.

Scenario B: Liquid Waste (Reaction Mixtures)

Applicable to: Mother liquors, HPLC effluent, wash solvents.[2]

  • Characterize Solvent: Determine if the primary solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, DMSO).[2]

  • Segregation:

    • If Halogenated: Pour into the "Halogenated Organic Waste" carboy.[2]

    • If Non-Halogenated: Pour into the "Non-Halogenated Organic Waste" carboy.[2]

  • pH Check: Ensure the waste stream is not strongly basic (pH > 10).[2] If basic, neutralize with dilute acid (e.g., 1M HCl) to keep the amine protonated before adding to the main waste carboy.[2]

Visual Decision Logic

DisposalLogic Start Waste Generation: 3-Oxa-6-azabicyclo[3.2.1]octane HCl StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Gloves, Debris) StateCheck->Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid SolidContainer Collect in Wide-Mouth HDPE/Glass Jar Solid->SolidContainer SolventCheck Primary Solvent Type? Liquid->SolventCheck SolidLabel Label: 'Solid Hazardous Waste' (Toxic/Irritant) SolidContainer->SolidLabel Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (MeOH, DMSO, Water) SolventCheck->NonHalo HaloStream Stream: Halogenated Organic Halo->HaloStream NonHaloStream Stream: Non-Halogenated Organic NonHalo->NonHaloStream

Figure 1: Decision matrix for segregating 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride waste streams.

Regulatory Compliance & Documentation

RCRA Waste Codes (USA)

This specific compound is not P-listed or U-listed by the EPA.[2] However, the waste generator is responsible for characterization.[2]

  • Likely Classification: Non-Listed Hazardous Waste.[2]

  • Characteristic Codes (if mixed):

    • D001: If dissolved in ignitable solvents (Methanol, Ethanol).[2]

    • D002: If dissolved in corrosive acids/bases.[2][7]

    • D003: (Reactivity) - Unlikely for this specific salt.[2]

Labeling Requirements

Every container must bear a label that includes:

  • Full Chemical Name: Do not use abbreviations or structure drawings alone.

  • Hazard Warnings: Words like "Irritant," "Toxic," or GHS pictograms.

Emergency Spill Response

In the event of a benchtop spill (< 50g):

  • PPE: Wear nitrile gloves, safety glasses, and a lab coat.[2] If powder is fine/dusty, use an N95 respirator.[2]

  • Containment: Cover the spill with a specialized absorbent (e.g., vermiculite) or a spill pad.[2]

  • Deactivation:

    • Sweep up the solid/absorbent mixture.[2]

    • Clean the surface with a mild detergent and water.[2]

    • Do not use bleach (sodium hypochlorite) immediately, as it may react with amines to form chloramines (though less likely with tertiary/bicyclic amines, it is a best practice to avoid bleach with nitrogenous waste).[2]

  • Disposal: Place all cleanup materials into the "Solid Hazardous Waste" container.

References

  • PubChem. (n.d.).[2] Compound Summary: 3-Oxa-6-azabicyclo[3.2.1]octane hydrochloride (CAS 2567503-64-2).[1][2][5][6] National Library of Medicine.[2] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • University of Wisconsin–Madison. (2024).[2] Chapter 7: Chemical Disposal Procedures. Laboratory Safety Guide. Retrieved from [Link][2]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.